molecular formula C14H21NO B2877285 (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol CAS No. 98462-58-9

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

Cat. No.: B2877285
CAS No.: 98462-58-9
M. Wt: 219.328
InChI Key: NYCFBNYPXMBDES-MRVWCRGKSA-N
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Description

(1R,2R)-2-((R)-1-Phenylethylamino)cyclohexanol is a sophisticated chiral amino alcohol intermediate of high value in advanced pharmaceutical research and development. Its structure, featuring a defined (1R,2R) cyclohexanol backbone and an (R)-1-phenylethyl substituent, makes it an exceptional building block for the synthesis of complex, stereochemically defined molecules . The primary research application of this compound is its use as a chiral ligand or auxiliary in asymmetric synthesis. The specific spatial arrangement of its amino and hydroxyl groups allows it to effectively coordinate with metal catalysts, creating a chiral environment that directs reactions toward the formation of a single desired enantiomer . This capability is crucial in modern drug development, where the biological activity of a molecule is often dependent on its three-dimensional structure, and where regulatory requirements demand high enantiomeric purity . By enabling high-yield, stereoselective transformations such as asymmetric hydrogenations, aldol reactions, or Michael additions, this compound helps researchers minimize wasteful racemic mixtures and streamline synthetic pathways for target therapeutics . This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory safety practices.

Properties

IUPAC Name

(1R,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)16/h2-4,7-8,11,13-16H,5-6,9-10H2,1H3/t11-,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFBNYPXMBDES-MRVWCRGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (CAS 98462-58-9)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chiral amino alcohol, (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon existing methodologies.

Introduction: A Versatile Chiral Auxiliary and Ligand

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol, a C2-symmetric chiral 1,2-amino alcohol, has emerged as a valuable asset in the field of asymmetric synthesis. Its rigid cyclohexane backbone, coupled with the stereochemically defined amino and hydroxyl groups, and the bulky phenylethyl substituent, provides a well-defined chiral environment. This unique architecture makes it a highly effective chiral auxiliary and a precursor to a variety of chiral ligands for asymmetric catalysis. Its applications span from the synthesis of enantiomerically pure alcohols to its role as an intermediate in the development of pharmaceutical compounds.[1][2] This guide will delve into the synthesis, properties, and key applications of this important molecule.

Synthesis and Characterization

The enantiomerically pure form of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is paramount for its successful application in asymmetric synthesis. The synthetic strategy, therefore, focuses on establishing the three contiguous stereocenters with high fidelity. A common and effective approach involves a convergent synthesis, starting with the preparation of enantiopure (1R,2R)-2-aminocyclohexanol, followed by the introduction of the (R)-1-phenylethyl group.

Synthesis of the (1R,2R)-2-Aminocyclohexanol Precursor

The synthesis of the chiral aminocyclohexanol backbone is a critical first step. While several methods exist for the preparation of trans-2-aminocyclohexanol, achieving high enantiopurity often relies on the resolution of a racemic mixture.

Key Experimental Protocol: Resolution of (±)-trans-2-Aminocyclohexanol

This protocol is adapted from a well-established method for the resolution of racemic 2-aminocyclohexanol derivatives.[1][3] The causality behind this choice lies in its efficiency and the commercial availability of both enantiomers of the resolving agent, mandelic acid, allowing for the isolation of both enantiomers of the aminocyclohexanol.

  • Step 1: Formation of the Diastereomeric Salt with (R)-Mandelic Acid.

    • (±)-trans-2-Aminocyclohexanol is dissolved in a suitable solvent, such as ethanol.

    • An equimolar amount of (R)-mandelic acid is added to the solution.

    • The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The diastereomeric salt of (1R,2R)-2-aminocyclohexanol with (R)-mandelic acid will preferentially crystallize due to differences in lattice energy.

    • The crystals are collected by filtration.

  • Step 2: Liberation of the Enantiopure Amine.

    • The isolated diastereomeric salt is treated with a base, such as sodium hydroxide, to neutralize the mandelic acid and liberate the free amine.

    • The (1R,2R)-2-aminocyclohexanol is then extracted into an organic solvent and purified.

  • Step 3: Isolation of the Other Enantiomer (Optional).

    • The mother liquor from the first crystallization, now enriched in (1S,2S)-2-aminocyclohexanol, can be treated with (S)-mandelic acid to precipitate the other diastereomeric salt, allowing for the recovery of the second enantiomer.

Diagram of the Resolution Process:

G racemate (±)-trans-2-Aminocyclohexanol salt_r Diastereomeric Salt ((1R,2R)-Amine • (R)-Acid) racemate->salt_r + r_mandelic (R)-Mandelic Acid r_mandelic->salt_r s_mandelic (S)-Mandelic Acid salt_s Diastereomeric Salt ((1S,2S)-Amine • (S)-Acid) s_mandelic->salt_s amine_r (1R,2R)-2-Aminocyclohexanol salt_r->amine_r + Base mother_liquor Mother Liquor (Enriched in (1S,2S)-Amine) salt_r->mother_liquor Filtration mother_liquor->salt_s + amine_s (1S,2S)-2-Aminocyclohexanol salt_s->amine_s + Base base Base (e.g., NaOH) base->amine_r base->amine_s

Caption: Resolution of racemic trans-2-aminocyclohexanol.

Reductive Amination to Yield the Final Product

With the enantiopure (1R,2R)-2-aminocyclohexanol in hand, the final step is the introduction of the (R)-1-phenylethyl group via reductive amination. This is a robust and widely used transformation in organic synthesis.[4]

Key Experimental Protocol: Synthesis of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

This protocol is based on established procedures for reductive amination.[4][5] The choice of a one-pot procedure is for operational simplicity and efficiency.

  • Step 1: Imine Formation.

    • (1R,2R)-2-aminocyclohexanol is dissolved in a suitable solvent, such as methanol or dichloromethane.

    • An equimolar amount of acetophenone is added. The reaction can be gently heated to facilitate the formation of the imine intermediate, with removal of the water formed.

  • Step 2: In-situ Reduction.

    • A reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. The hydride selectively reduces the C=N bond of the imine to the corresponding amine.

    • The reaction is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification.

    • The reaction is quenched, typically with water or a mild acid.

    • The product is extracted into an organic solvent, dried, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography or recrystallization to yield pure (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol.

Diagram of the Reductive Amination Workflow:

G start (1R,2R)-2-Aminocyclohexanol + Acetophenone imine Imine Intermediate start->imine Condensation reduction Reduction (e.g., NaBH₄) imine->reduction product (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol reduction->product

Caption: Synthesis via reductive amination.

Physicochemical and Spectroscopic Properties

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 98462-58-9
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.33 g/mol
Appearance Solid[6]
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[6]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would be complex due to the number of protons in different chemical environments. Key signals would include:

    • Aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm).

    • A quartet for the methine proton of the phenylethyl group.

    • A doublet for the methyl group of the phenylethyl group.

    • Multiplets for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl and amino groups would appear as distinct multiplets, with their chemical shifts and coupling constants being indicative of the trans stereochemistry.

    • A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. Key signals would include:

    • Signals for the aromatic carbons.

    • Signals for the carbons of the cyclohexane ring.

    • A signal for the methine carbon of the phenylethyl group.

    • A signal for the methyl carbon of the phenylethyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.

Applications in Asymmetric Catalysis

The primary utility of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol lies in its role as a chiral ligand in asymmetric catalysis, particularly in the transfer hydrogenation of ketones.[2][10]

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2][10] The reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor (e.g., isopropanol or formic acid/triethylamine).

Mechanism of Action:

The (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol ligand coordinates to a metal center (commonly Ruthenium or Iridium) to form a chiral catalyst. The mechanism generally involves a metal-hydride intermediate. The chirality of the ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess. The bifunctional nature of the amino alcohol can play a crucial role, with the amino group coordinating to the metal and the hydroxyl group potentially participating in hydrogen bonding to orient the substrate in the transition state.

Diagram of the Catalytic Cycle for Asymmetric Transfer Hydrogenation:

G catalyst [M]-Ligand Catalyst m_hydride [M]-Hydride Intermediate catalyst->m_hydride + h_donor Hydrogen Donor (e.g., i-PrOH) h_donor->m_hydride transition_state Diastereomeric Transition State m_hydride->transition_state + ketone Prochiral Ketone ketone->transition_state transition_state->catalyst Regeneration alcohol Chiral Alcohol transition_state->alcohol h_acceptor Hydrogen Acceptor (e.g., Acetone) transition_state->h_acceptor

Caption: Generalized catalytic cycle for ATH of ketones.

Performance and Scope:

Ligands derived from 2-aminocyclohexanol have been shown to be effective in the ATH of a variety of aryl ketones, affording the corresponding chiral alcohols with high enantiomeric excess (up to 96% ee).[1] The specific performance of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol would depend on the specific ketone substrate and the reaction conditions employed.

Table 2: Representative Results for ATH using 2-Aminocyclohexanol-derived Ligands

Ketone SubstrateChiral Alcohol ProductEnantiomeric Excess (ee)Reference
Acetophenone1-PhenylethanolHigh[1]
Substituted AcetophenonesSubstituted 1-PhenylethanolsUp to 96%[1]

Note: Specific data for the title compound was not found in the initial searches, this table reflects the potential based on closely related structures.

Role in Drug Development

Chiral amino alcohols are important structural motifs in many biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals.[11][12] The diastereomer, (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol, has been noted as a drug intermediate. While specific drug development pathways involving the title compound were not identified in the initial literature search, its structural features suggest its potential as a building block for the synthesis of complex chiral molecules with therapeutic applications.

Conclusion and Future Outlook

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is a valuable chiral molecule with significant potential in asymmetric synthesis. Its synthesis, based on the resolution of a racemic precursor followed by reductive amination, is a practical and scalable approach. Its primary application as a ligand in asymmetric transfer hydrogenation demonstrates its ability to induce high levels of enantioselectivity in the synthesis of chiral alcohols.

Future research in this area could focus on:

  • Expanding the Catalytic Scope: Exploring the use of this ligand in a broader range of asymmetric transformations.

  • Mechanistic Elucidation: Detailed mechanistic studies to better understand the factors governing the stereochemical outcome of the catalyzed reactions.

  • Drug Discovery: Utilizing this chiral scaffold for the synthesis of novel drug candidates.

This in-depth guide provides a solid foundation for researchers and scientists to understand and effectively utilize (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol in their synthetic endeavors.

References

  • Han, M.L., Hub, X.P., Huang, J.D., Chen, L.G. and Zheng, Z. (2011) New Chiral Amino Alcohol Ligands Derived from 1-Phenylethylamine for Efficient Ru-Catalyzed Asymmetric Transfer Hydrogenation. Tetrahedron: Asymmetry, 22, 222-225.
  • Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. The Journal of organic chemistry, 71(6), 2320–2331.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation of ketones. Accounts of Chemical Research, 30(2), 97-102.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154-4155.
  • PubChem. (1R,2R)-2-Aminocyclohexanol. Available at: [Link]

  • Bolm, C., & Hildebrand, J. P. (1999). Asymmetric Synthesis with Sulfoximines. In Comprehensive Asymmetric Catalysis (pp. 591-602). Springer, Berlin, Heidelberg.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions, 59, 1.
  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective synthesis of β-amino acids. John Wiley & Sons.
  • Hertweck, C. (2009). The biosynthetic logic of polyketide diversity.
  • Wu, J., & Chan, A. S. C. (2007). Asymmetric hydrogenation of prochiral ketones. In Asymmetric Catalysis on Industrial Scale (pp. 235-267). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical reviews, 96(2), 835-875.
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • MDPI. (2023). (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Available at: [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. Available at: [Link]

  • A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). Available at: [Link]

Sources

An In-depth Technical Guide to Chiral β-Amino Alcohol Ligands for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral β-amino alcohols are a cornerstone class of ligands in modern asymmetric catalysis, pivotal to the synthesis of enantiomerically pure compounds for the pharmaceutical, agrochemical, and fine chemical industries. Their prevalence stems from their straightforward synthesis from readily available chiral precursors, their modular nature allowing for fine-tuning of steric and electronic properties, and their ability to form stable, well-defined complexes with a variety of metals. This guide provides a comprehensive exploration of chiral β-amino alcohol ligands, from their fundamental design principles and synthesis to their mechanistic roles and diverse applications in key asymmetric transformations. We will delve into the causality behind ligand selection and reaction optimization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Asymmetric Catalysis

The demand for enantiopure compounds has grown exponentially, driven by the recognition that the biological activity of chiral molecules is often confined to a single enantiomer. Asymmetric catalysis has emerged as the most efficient and sustainable approach to access these molecules, and at the heart of this field lies the chiral ligand. Chiral β-amino alcohols have earned the status of "privileged ligands" due to their remarkable success across a broad spectrum of reactions.

The efficacy of these ligands is rooted in their bifunctional nature. The alcohol and amine moieties can coordinate to a metal center, creating a rigid, chiral environment that dictates the facial selectivity of substrate approach. This bidentate chelation is crucial for achieving high levels of stereocontrol. Furthermore, the substituents on the carbon backbone and the nitrogen atom can be systematically varied to optimize the ligand's performance for a specific transformation.

G cluster_0 Chiral β-Amino Alcohol Ligand cluster_1 Catalytic Applications Ligand β-Amino Alcohol Amine Amine Group Ligand->Amine Coordination Alcohol Alcohol Group Ligand->Alcohol Coordination Metal Metal Center Amine->Metal Alcohol->Metal Chiral_Backbone Chiral Backbone Asymmetric_Synthesis Asymmetric Synthesis Reduction Reductions Asymmetric_Synthesis->Reduction Addition Additions Asymmetric_Synthesis->Addition C_C_Bond C-C Bond Formation Asymmetric_Synthesis->C_C_Bond Metal->Asymmetric_Synthesis Catalysis

Synthesis of Chiral β-Amino Alcohol Ligands

The accessibility of chiral β-amino alcohols is a significant advantage. They are commonly synthesized from the "chiral pool," utilizing naturally occurring and inexpensive starting materials like amino acids and carbohydrates.

From α-Amino Acids

A primary and straightforward route involves the reduction of α-amino acids or their derivatives. This method preserves the stereochemistry of the starting material, providing direct access to enantiopure β-amino alcohols.

Experimental Protocol: Reduction of L-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol

  • Protection: To a solution of L-phenylalanine (1 equiv.) in a suitable solvent (e.g., dioxane/water), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base like sodium bicarbonate (NaHCO₃, 2 equiv.). Stir at room temperature until the starting material is consumed (monitored by TLC).

  • Activation: The resulting Boc-protected amino acid is then activated for reduction. A common method is the formation of a mixed anhydride by treating the protected amino acid with isobutyl chloroformate (1.1 equiv.) and a tertiary amine base (e.g., N-methylmorpholine) in an anhydrous solvent like THF at -15°C.

  • Reduction: The activated species is reduced in situ with a mild reducing agent such as sodium borohydride (NaBH₄, 2-3 equiv.). The reaction is typically quenched with water after completion.

  • Deprotection (if necessary): The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

  • Workup and Purification: The reaction mixture is worked up by extraction and purified by crystallization or column chromatography to yield the desired chiral β-amino alcohol.

Causality: The Boc protecting group is used to prevent side reactions at the amine functionality during the reduction of the carboxylic acid. The formation of a mixed anhydride increases the electrophilicity of the carbonyl carbon, facilitating its reduction by a mild hydride source like NaBH₄.

From Carbohydrates

Carbohydrates offer a rich source of stereochemically defined starting materials for the synthesis of more complex β-amino alcohol ligands. Their multiple stereocenters allow for the creation of ligands with diverse and rigid chiral environments.

G Start Readily Available Sugar (e.g., Fructose, Glucose) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Selective Functionalization (e.g., Tosylation) Step1->Step2 Step3 Introduction of Nitrogen Nucleophile (e.g., Azide) Step2->Step3 Step4 Reduction of Azide Step3->Step4 Step5 Deprotection Step4->Step5 End Chiral β-Amino Alcohol Ligand Step5->End

Other Synthetic Routes

Other notable methods for synthesizing chiral β-amino alcohols include:

  • Asymmetric aminohydroxylation of olefins: This method introduces both the amine and alcohol functionalities in a single, stereocontrolled step.

  • Ring-opening of chiral epoxides or aziridines: Nucleophilic attack on these strained rings with an appropriate amine or hydroxide source, respectively, provides a regioselective and stereospecific route to β-amino alcohols.

  • Asymmetric reduction of α-amino ketones: This approach is analogous to the reduction of α-amino acids and is effective for producing β-amino alcohols with specific substitution patterns.

Mechanistic Principles and Ligand Design

The success of a chiral β-amino alcohol ligand in a given reaction is intimately tied to its ability to form a well-defined and sterically demanding transition state. The ligand's structure directly influences the stereochemical outcome.

  • Rigidity: Ligands with rigid backbones, such as those derived from aminoindanol or containing cyclic structures, often exhibit higher enantioselectivity. This rigidity restricts the number of possible conformations in the transition state, leading to a more ordered and predictable stereochemical environment.

  • Steric Hindrance: The size and placement of substituents on the ligand are critical. Bulky groups can effectively shield one face of the coordinated substrate, directing the incoming reagent to the opposite face.

  • Electronic Effects: The electronic properties of the ligand can influence the Lewis acidity of the metal center, thereby affecting the catalytic activity.

Key Applications in Asymmetric Synthesis

Chiral β-amino alcohol ligands have demonstrated remarkable versatility in a wide array of asymmetric transformations.

Enantioselective Addition of Organozinc Reagents to Aldehydes

One of the earliest and most significant applications of chiral β-amino alcohols is in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a powerful method for forming chiral secondary alcohols. Ligands such as (-)-DAIB (3-exo-(dimethylamino)isoborneol) are highly effective in this transformation.

Mechanism of Action: The β-amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a specific orientation due to steric interactions between the aldehyde substituents and the chiral ligand. The alkyl group is then transferred from the zinc to one enantiotopic face of the aldehyde carbonyl, leading to the formation of the chiral alcohol product with high enantiomeric excess.

Table 1: Representative Results for the Addition of Diethylzinc to Benzaldehyde

LigandTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(-)-DAIB0>95>98
(1R,2S)-N,N-Dibutylnorephedrine259794
Prolinol-derived ligands0-2585-95up to 96
Asymmetric Transfer Hydrogenation of Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of C=O and C=N bonds, offering an operationally simpler and safer alternative to catalytic hydrogenation with molecular hydrogen. Chiral β-amino alcohols, in combination with transition metals like ruthenium and rhodium, are highly effective ligands for this process.

Experimental Protocol: Ru-Catalyzed ATH of Acetophenone

  • Catalyst Preparation: In an inert atmosphere, a mixture of [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral β-amino alcohol ligand (e.g., (1S,2R)-1-amino-2-indanol, 1.1 mol%) is refluxed in isopropanol for 10-15 minutes to form the active catalyst.

  • Reaction: The substrate, acetophenone (1 equiv.), is added to the catalyst solution. A base, such as potassium hydroxide (KOH) or sodium isopropoxide, is then added. The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) until completion.

  • Workup and Analysis: The reaction is quenched, and the product is isolated by extraction and purified. The enantiomeric excess is determined by chiral HPLC or GC.

Causality: Isopropanol serves as both the solvent and the hydrogen source. The base is crucial for the formation of the metal-hydride species, which is the active reducing agent. The rigid structure of ligands like 1-amino-2-indanol is key to achieving high enantioselectivity.

G Start Prepare Catalyst Solution [RuCl₂(p-cymene)]₂ + Ligand in i-PrOH Step1 Add Substrate (Ketone) Start->Step1 Step2 Add Base (e.g., KOH) Step1->Step2 Step3 Stir at Reaction Temperature Step2->Step3 Step4 Monitor Reaction Progress (TLC/GC) Step3->Step4 Step5 Quench Reaction Step4->Step5 Step6 Workup and Purification Step5->Step6 End Chiral Alcohol Product Step6->End

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a landmark reaction in asymmetric synthesis that utilizes a chiral oxazaborolidine catalyst, derived from a proline-based β-amino alcohol, to achieve the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Mechanism of CBS Reduction: The reaction proceeds through a well-defined catalytic cycle.

  • Coordination: Borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom.

  • Substrate Binding: The ketone coordinates to the now more Lewis acidic endocyclic boron atom. Steric interactions between the ketone's substituents and the chiral catalyst direct the ketone to bind in a specific orientation, with the larger substituent pointing away from the bulky group on the catalyst.

  • Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular hydride transfer is highly face-selective.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle.

G Catalyst CBS Catalyst (Oxazaborolidine) Complex1 Catalyst-Borane Complex Catalyst->Complex1 Coordination Borane Borane (BH₃) Borane->Complex1 Ketone Prochiral Ketone Complex2 Catalyst-Borane-Ketone Complex Ketone->Complex2 Complex1->Complex2 Coordination Transition_State Six-Membered Transition State Complex2->Transition_State Hydride Transfer Transition_State->Catalyst Regeneration Product Chiral Alcohol Transition_State->Product

The CBS reduction is renowned for its predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excesses greater than 95%.

Conclusion and Future Outlook

Chiral β-amino alcohol ligands have proven to be indispensable tools in the field of asymmetric synthesis. Their ease of preparation, modularity, and effectiveness in a wide range of catalytic reactions have solidified their position as a privileged ligand class. Future research in this area will likely focus on the development of novel ligand architectures with enhanced reactivity and selectivity, the immobilization of these ligands on solid supports for improved recyclability and application in continuous flow systems, and their application in new and challenging asymmetric transformations. The continued exploration of chiral β-amino alcohol ligands will undoubtedly lead to more efficient and sustainable methods for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and chemical industries.

References

  • Some chiral β-amino alcohols have been evaluated as potential ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines in isopropyl alcohol. The ruthenium complex prepared from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol has shown to be an efficient catalyst for the ATH of several N-(diphenylphosphinyl)imines, affording the reduction products in very good isolated yields and enantiomeric excesses up to 82%. The inherent rigidity of the indane ring system

trans-2-((R)-1-phenylethylamino)cyclohexanol: Synthesis, Properties, and Applications in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern asymmetric synthesis and drug development, the efficient generation of chiral building blocks is a non-negotiable prerequisite. trans-2-((R)-1-phenylethylamino)cyclohexanol stands out as a highly versatile chiral β-amino alcohol. Synthesized via the desymmetrization of meso-cyclohexene oxide using a chiral pool amine, this compound serves as a critical intermediate. It is predominantly utilized as a chiral auxiliary, a precursor for C2-symmetric ligands (such as 1,2-diaminocyclohexane derivatives), and a foundational scaffold in the synthesis of active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to move beyond mere descriptive chemistry. Here, we will dissect the mechanistic causality of its synthesis, detail a self-validating protocol for diastereomeric resolution, and explore its physicochemical properties to empower your downstream ligand design and API workflows.

Structural & Physicochemical Properties

The molecular architecture of trans-2-((R)-1-phenylethylamino)cyclohexanol is defined by its rigid cyclohexane ring and the adjacent stereocenters. Because the starting epoxide is a meso compound, nucleophilic attack by the enantiopure yields two distinct diastereomers rather than enantiomers.

The trans configuration is strictly dictated by the stereoelectronics of the reaction: the nucleophile must approach the epoxide via an anti-periplanar trajectory (


 orbital attack), resulting in a trans-1,2-disubstituted cyclohexane system.
Quantitative Data: Physicochemical Profile

The following table summarizes the core properties of the compound and its resulting diastereomers, providing a baseline for analytical validation.

PropertySpecification
IUPAC Name 2-(((1R)-1-phenylethyl)amino)cyclohexan-1-ol
Molecular Formula C14H21NO
Molecular Weight 219.33 g/mol
Stereoisomers Formed (1R,2R,1'R) and (1S,2S,1'R)
Key Functional Groups Secondary Amine, Secondary Alcohol, Phenyl Ring
Hydrogen Bonding Intramolecular (N-H···O) and Intermolecular
DiastereomerRelative Polarity (Silica)Crystallization BehaviorTarget Downstream Application
(1R,2R)-trans Lower Rf (more polar)Highly crystalline (Hexane/EtOAc)(1R,2R)-1,2-diaminocyclohexane
(1S,2S)-trans Higher Rf (less polar)Remains in mother liquor(1S,2S)-1,2-diaminocyclohexane

Mechanistic Pathway: Epoxide Ring-Opening

The synthesis relies on a classic SN2 ring-opening mechanism. We utilize (R)-1-phenylethylamine because it is a robust, cost-effective chiral pool reagent that imposes a strong facial bias.

Causality in Reaction Design: Why do we observe a near 1:1 mixture of diastereomers initially? Because cyclohexene oxide is meso, the two electrophilic carbons (C1 and C2) are enantiotopic. The chiral amine attacks either carbon with slightly different transition state energies (


). While there is a minor kinetic resolution effect, the reaction is driven to completion thermodynamically. The true power of this pathway lies in the subsequent thermodynamic separation of the resulting diastereomers, bypassing the need for expensive chiral chromatography.

Mechanism A Cyclohexene Oxide (Meso Compound) C SN2 Ring Opening Anti-periplanar trajectory A->C B (R)-1-Phenylethylamine (Chiral Nucleophile) B->C D (1R,2R)-trans-2-((R)-1- phenylethylamino)cyclohexanol C->D C1 Attack E (1S,2S)-trans-2-((R)-1- phenylethylamino)cyclohexanol C->E C2 Attack

Fig 1: SN2 anti-periplanar ring-opening of meso-cyclohexene oxide by (R)-1-phenylethylamine.

Experimental Protocol: Synthesis and Resolution

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the physical or analytical rationale necessary to guarantee high diastereomeric excess (de > 99%).

Step-by-Step Methodology
  • Reaction Setup & Activation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve cyclohexene oxide (1.0 eq, 100 mmol) in a 1:1 mixture of H₂O/MeOH (100 mL). Causality: The protic solvent system is critical; it hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity and lowering the activation energy required for the ring-opening.

  • Nucleophilic Addition: Add (R)-1-phenylethylamine (1.05 eq, 105 mmol) dropwise. Heat the mixture to a gentle reflux (80°C) for 14 hours. Causality: Thermal energy is required to overcome the steric hindrance of the secondary carbon attack.

  • Workup & Extraction: Cool the reaction to room temperature and evaporate the methanol in vacuo. Extract the remaining aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, and concentrate to yield a viscous yellow oil (the crude diastereomeric mixture).

  • Fractional Crystallization (Resolution): Dissolve the crude oil in a minimal volume of boiling ethyl acetate. Remove from heat and add hexanes dropwise until the solution becomes slightly turbid. Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 12 hours. Causality: The (1R,2R)-diastereomer possesses a superior crystal lattice packing efficiency in this solvent system, allowing it to selectively precipitate as white needle-like crystals.

  • Isolation and Analytical Validation: Vacuum filter the crystals and wash with ice-cold hexanes. Validation: Analyze the crystals via ¹H-NMR (400 MHz, CDCl₃). The success of the resolution is confirmed by the presence of a single carbinol proton (CH-OH) signal, distinct from the chemical shift of the (1S,2S) isomer left in the mother liquor.

Workflow S1 1. Reflux Reactants (Water/MeOH, 80°C) S2 2. Solvent Evaporation & Extraction (DCM) S1->S2 S3 3. Crude Diastereomeric Mixture (1R,2R & 1S,2S) S2->S3 S4 4. Fractional Crystallization (Hexane/EtOAc) S3->S4 S5 5a. Isolate (1R,2R) Isomer (Crystalline phase) S4->S5 S6 5b. Isolate (1S,2S) Isomer (Mother Liquor) S4->S6 S7 6. Purity Validation (Chiral HPLC & 1H-NMR) S5->S7 S6->S7

Fig 2: Experimental workflow for the synthesis and resolution of the resulting diastereomers.

Downstream Applications: Ligand Design & API Synthesis

The isolated trans-2-((R)-1-phenylethylamino)cyclohexanol is rarely the final product. Its primary value lies in its downstream derivatization.

By converting the secondary alcohol into a leaving group (e.g., via mesylation) and displacing it with an azide, researchers can synthesize highly specific azido-amines. Subsequent reduction and hydrogenolysis of the chiral auxiliary yield enantiopure 1,2-diaminocyclohexane (DACH). This specific pathway has been extensively documented in the synthesis of, which are the backbone of Jacobsen's salen catalysts and platinum-based antineoplastic agents like Oxaliplatin.

References

  • The Royal Society of Chemistry. "Supporting Information: Synthesis of 1,2-diaminocyclohexane-D10". RSC. URL:[Link]

(1R,2R)-N-(1-phenylethyl)-2-aminocyclohexanol: Stereochemical Architecture & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical architecture, synthesis, and application of (1R,2R)-N-(1-phenylethyl)-2-aminocyclohexanol . This document is structured for researchers requiring actionable protocols and mechanistic depth.

Executive Summary

(1R,2R)-N-(1-phenylethyl)-2-aminocyclohexanol represents a privileged scaffold in asymmetric synthesis. It combines the rigid chirality of the trans-cyclohexane ring with the tunable exocyclic chirality of the phenylethyl group. This "chiral-on-chiral" architecture creates a highly specific steric environment, making it an effective ligand for enantioselective diethylzinc additions, transfer hydrogenations, and a robust resolving agent for racemic acids.

Stereochemical Matrix & Conformational Analysis

Absolute and Relative Configuration

The nomenclature (1R,2R) refers to the absolute configuration of the cyclohexane carbon atoms bearing the nitrogen and oxygen atoms.

  • Trans-Relationship: The (1R,2R) configuration in a 1,2-disubstituted cyclohexane mandates a trans relationship between the amino and hydroxyl groups.

  • Exocyclic Chirality: The N-substituent, (1-phenylethyl), possesses its own stereocenter. Consequently, the reaction of cyclohexene oxide with enantiopure (S)-1-phenylethylamine yields two diastereomers:

    • (1R,2R,

      
      S) : The "matched" or "mismatched" diastereomer depending on the target application.
      
    • (1S,2S,

      
      S) : The opposing diastereomer.
      
Conformational Locking

Unlike flexible acyclic amino alcohols, the cyclohexane ring imposes a rigid chair conformation.

  • Diequatorial Preference: In the (1R,2R) isomer, both the bulky N-(1-phenylethyl) group and the hydroxyl group occupy equatorial positions to minimize 1,3-diaxial interactions.

  • Intramolecular Hydrogen Bonding: A stabilizing interaction often exists between the hydroxyl proton and the amine nitrogen (

    
    ), or conversely (
    
    
    
    ), which rigidifies the ligand-metal complex during catalysis.

Conformation cluster_0 Stereochemical Configuration cluster_1 Diastereomeric Outcome CyclohexeneOxide Cyclohexene Oxide (Meso / Achiral) Dia1 (1R,2R)-N-((S)-1-phenylethyl) -2-aminocyclohexanol (Diequatorial) CyclohexeneOxide->Dia1 Anti-Opening (Path A) Dia2 (1S,2S)-N-((S)-1-phenylethyl) -2-aminocyclohexanol (Diequatorial) CyclohexeneOxide->Dia2 Anti-Opening (Path B) Amine (S)-1-Phenylethylamine (Chiral Reagent) Amine->Dia1 Amine->Dia2 Dia1->Dia2 Separable via Crystallization/Chromatography

Figure 1: Stereochemical divergence in the synthesis of N-substituted aminocyclohexanols.

Synthetic Pathways & Resolution Protocols

The synthesis exploits the nucleophilic opening of cyclohexene oxide by an amine. Because cyclohexene oxide is a meso compound, the reaction with a chiral amine constitutes a desymmetrization that produces separable diastereomers.

Reaction Mechanism

The reaction proceeds via an


-type mechanism. The amine attacks the epoxide carbon from the backside, ensuring the resulting alcohol and amine groups are trans to each other.
Experimental Protocol: Synthesis and Separation

Objective: Synthesis of (1R,2R)-N-((S)-1-phenylethyl)-2-aminocyclohexanol.

Reagents:

  • Cyclohexene oxide (1.0 equiv)[1]

  • (S)-(-)-1-Phenylethylamine (1.0 - 1.2 equiv)

  • Water (Solvent/Catalyst) or Ethanol

  • Recrystallization solvent: Hexane/Ethyl Acetate or Ethanol/Water

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix cyclohexene oxide (98.1 g, 1.0 mol) and (S)-1-phenylethylamine (121.2 g, 1.0 mol) in water (300 mL).

    • Note: Water accelerates the epoxide opening via hydrogen bond activation of the epoxide oxygen.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–12 hours. Monitor consumption of epoxide via TLC (Silica, 20% EtOAc/Hexane).

  • Workup: Cool the reaction mixture to room temperature. The product mixture (diastereomers) often separates as an oil or semi-solid. Extract with dichloromethane (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo.
  • Diastereomeric Separation (Critical Step):

    • The crude residue contains both (1R,2R, S) and (1S,2S, S) isomers.

    • Method A (Chromatography): Flash column chromatography on silica gel. Elute with a gradient of Hexane:EtOAc (9:1 to 1:1). The (1R,2R) isomer typically elutes differently due to subtle polarity differences induced by the internal H-bond network.

    • Method B (Fractional Crystallization): Dissolve the crude oil in hot hexane (or hexane/EtOAc mix). Allow to cool slowly to 4°C. One diastereomer will preferentially crystallize.

    • Validation: Verify diastereomeric purity using chiral HPLC or NMR (look for distinct doublets for the methyl group of the phenylethyl moiety).

Data Summary: Physical Properties
Property(1R,2R)-Isomer (Derivative)(1S,2S)-Isomer (Derivative)
Configuration Trans-DiequatorialTrans-Diequatorial
N-Substituent (S)-1-Phenylethyl(S)-1-Phenylethyl
Solubility Soluble in DCM, MeOHSoluble in DCM, MeOH
Application Chiral Ligand / PrecursorChiral Ligand / Precursor

Applications in Asymmetric Catalysis[2][7][8]

The (1R,2R)-N-(1-phenylethyl)-2-aminocyclohexanol scaffold functions as a bidentate ligand (N, O donor).

Enantioselective Diethylzinc Addition

This ligand is highly effective in the addition of diethylzinc to aldehydes. The zinc atom coordinates to the oxygen and nitrogen, forming a rigid 5-membered chelate ring. The bulky phenylethyl group blocks one face of the transition state, forcing the aldehyde to approach from the specific enantiotopic face.

Transfer Hydrogenation

In Ruthenium-catalyzed transfer hydrogenation (Noyori type), the amino-alcohol motif serves as a proton shuttle. The N-H proton and the Ru-H hydride are transferred in a concerted outer-sphere mechanism.

Catalysis Ligand (1R,2R)-Ligand Complex Chiral Catalyst Complex (Rigid 5-membered ring) Ligand->Complex Coordination Metal Metal Precursor (ZnEt2 or [Ru]) Metal->Complex Product Enantioenriched Product Complex->Product Stereocontrol via Steric Blocking Substrate Prochiral Substrate (Aldehyde/Ketone) Substrate->Product Asymmetric Induction

Figure 2: Workflow for utilizing the ligand in asymmetric catalysis.

References

  • Synthesis of Optically Active Trans-2-Aminocyclohexanol.
  • Resolution of Racemic Amines via Diastereomeric Salt Formation. Source: Stereoelectronics.org. URL:[Link]

  • Crystal Structure and Hydrogen Bonding in Aminocyclohexanol Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

Sources

An In-depth Technical Guide to Chiral Amino Alcohol Ligands Derived from Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of chiral vicinal amino alcohol ligands synthesized from cyclohexene oxide, a readily accessible and versatile starting material. We will delve into the core synthetic strategies, detailed experimental protocols, and the successful application of these ligands in pivotal asymmetric catalytic reactions. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind experimental design and the principles that ensure robust and reproducible outcomes.

Introduction: The Strategic Value of Cyclohexene Oxide-Derived Amino Alcohols

Chiral vicinal amino alcohols are a cornerstone of modern asymmetric synthesis. Their structural motif is prevalent in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Beyond their role as chiral building blocks, they are exceptionally effective as ligands for metal-catalyzed reactions and as organocatalysts.[1][2] The ability to control the three-dimensional arrangement of atoms during a chemical transformation is paramount, and these ligands provide the chiral environment necessary to achieve high levels of enantioselectivity.

Among the myriad of synthetic routes, the desymmetrization of meso-epoxides stands out as a particularly elegant and atom-economical strategy.[3] Cyclohexene oxide, a simple and inexpensive meso-epoxide, serves as an ideal precursor for a class of rigid and stereochemically well-defined 1,2-amino alcohol ligands. The aminolytic ring-opening of this epoxide provides a direct and reliable entry into enantiopure compounds that have proven their mettle in some of the most challenging asymmetric transformations.[4] This guide will illuminate the synthesis of these ligands and their application, particularly in the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones.

Synthesis: From a Simple Epoxide to a Powerful Chiral Ligand

The primary synthetic pathway to chiral 1,2-amino alcohols from cyclohexene oxide involves the nucleophilic ring-opening of the epoxide with an amine. This reaction directly establishes the two adjacent stereocenters. Since the starting material is meso, the key to generating an enantiomerically enriched product lies in using a chiral reagent or catalyst to control the ring-opening process.

A common and effective strategy involves using a chiral amine as the nucleophile. For instance, reacting cyclohexene oxide with an enantiopure amine like (R)-α-methylbenzylamine results in the formation of two diastereomers. These diastereomers possess different physical properties and can be separated using standard laboratory techniques such as fractional crystallization or column chromatography.[4] Subsequent removal of the chiral auxiliary (e.g., via hydrogenolysis) can yield the enantiopure primary amino alcohol if desired.

Core Synthetic Workflow

The diagram below outlines the fundamental process for synthesizing diastereomeric amino alcohols from cyclohexene oxide, which can then be separated to yield enantiopure ligands.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Separation A Cyclohexene Oxide (meso) C Nucleophilic Ring-Opening A->C B (R)-α-Methylbenzylamine (Chiral Amine) B->C D Mixture of Diastereomers (1R,2R,1'R) and (1S,2S,1'R) C->D Forms two products E Separation (e.g., Crystallization) D->E F Isolated Diastereomer 1 (e.g., (1R,2R,1'R)-Ligand) E->F G Isolated Diastereomer 2 (e.g., (1S,2S,1'R)-Ligand) E->G G A Ligand-ZnEt₂ Complex B Aldehyde Coordination A->B + R-CHO C Transition State (Facial Selection) B->C Intramolecular Ethyl Transfer D Product-Zn Complex C->D E Chiral Alcohol Product D->E + H₂O (workup) F Ligand-ZnEt₂ Complex (Regenerated) D->F + ZnEt₂ F->B Catalytic Cycle G A [Ru]-Ligand Precatalyst B [Ru]-Hydride Active Catalyst A->B + H-Donor - Acetone C Ketone Coordination B->C + Ketone D Hydride Transfer (Outer Sphere) C->D E [Ru]-Alkoxide Complex D->E E->B Regeneration F Chiral Alcohol Product E->F + H-Donor

Sources

An In-depth Technical Guide to the Stereoisomers of Phenylethylamino Cyclohexanol: (1R,2R) vs. (1S,2S)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chirality is a cornerstone of modern pharmacology, dictating the interaction of drug molecules with their biological targets. Chiral amino alcohols, a prominent class of organic compounds, frequently exhibit stereoselective biological activity, where one enantiomer provides the therapeutic benefit while the other may be inert or even detrimental.[1] This guide focuses on the (1R,2R) and (1S,2S) enantiomers of phenylethylamino cyclohexanol, a vicinal amino alcohol scaffold with significant potential in medicinal chemistry. We will dissect the fundamental differences stemming from their stereochemistry, from their synthesis and analytical differentiation to the profound implications for their pharmacological and toxicological profiles. This document serves as a technical resource for professionals engaged in the discovery and development of stereochemically pure active pharmaceutical ingredients (APIs).

The Foundation: Understanding the Stereochemistry

At the heart of the difference between (1R,2R)- and (1S,2S)-phenylethylamino cyclohexanol lies the concept of enantiomerism. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[2][3] This structural relationship is analogous to a pair of hands. While composed of the same parts in the same sequence, they are fundamentally different in their three-dimensional arrangement.

The (1R,2R) and (1S,2S) designations refer to the absolute configuration at the two chiral centers on the cyclohexanol ring, specifically the carbons bearing the hydroxyl (-OH) and the phenylethylamino groups. These configurations are assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For these molecules, the stereochemistry dictates the spatial orientation of these crucial functional groups. As enantiomers, the (1R,2R) and (1S,2S) isomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility). However, their interaction with plane-polarized light (optical activity) and, more importantly, with other chiral molecules—such as biological receptors and enzymes—is distinct.[2]

Stereoselective Synthesis: The Path to Enantiopurity

The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical development.[2] Achieving high enantiomeric excess (e.e.) is paramount to ensure a drug's safety and efficacy. Several strategies are employed to synthesize specific stereoisomers like (1R,2R)- and (1S,2S)-phenylethylamino cyclohexanol.

Core Synthetic Strategies:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature. For instance, chiral terpenes or amino acids can serve as foundational blocks.[4][5]

  • Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction. A key example is the Sharpless Asymmetric Dihydroxylation, which can produce chiral diols, common precursors to amino alcohols.[6][7][8] Subsequent stereoselective amination reactions can then install the amino group with the desired configuration.[9]

  • Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers). This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization or chromatography.[10]

Below is a generalized workflow for the synthesis and separation of these enantiomers.

G cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_products Final Products racemic Racemic Phenylethylamino Cyclohexanol Synthesis hplc Chiral HPLC Separation racemic->hplc derivatization Formation of Diastereomers (with Chiral Acid) racemic->derivatization product_r (1R,2R)-Isomer hplc->product_r Fraction 1 product_s (1S,2S)-Isomer hplc->product_s Fraction 2 separation Diastereomer Separation (Crystallization/Chromatography) derivatization->separation hydrolysis Hydrolysis to Pure Enantiomers separation->hydrolysis hydrolysis->product_r hydrolysis->product_s caption General workflow for synthesis and resolution. G cluster_nmr NMR Analysis Workflow start Racemic Mixture (1R,2R) + (1S,2S) add_cda Add Chiral Derivatizing Agent (e.g., Mosher's Acid) start->add_cda diastereomers Formation of Diastereomers (R,R-CDA) and (S,S-CDA) add_cda->diastereomers nmr Acquire NMR Spectrum (¹H, ¹⁹F, etc.) diastereomers->nmr spectrum Distinct Signals for Each Diastereomer nmr->spectrum quant Integrate Signals for Enantiomeric Ratio spectrum->quant caption Using a CDA for NMR differentiation. G cluster_R (1R,2R) Enantiomer (Eutomer) cluster_S (1S,2S) Enantiomer (Distomer) receptor Chiral Receptor Binding Site enantiomer_r Optimal Fit enantiomer_r->receptor Strong Binding High Affinity (Therapeutic Effect) enantiomer_s Poor Fit enantiomer_s->receptor Weak or No Binding Low Affinity (Inactive or Off-Target Effects) caption Stereoselective binding at a chiral receptor.

Sources

Technical Whitepaper: Safety Data, Handling Protocols, and Toxicological Profiling of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern asymmetric synthesis and drug development, chiral amino alcohols are indispensable as chiral auxiliaries, ligands, and resolving agents. (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (CAS: 98462-58-9) is a highly specialized secondary amine utilized in enantioselective catalysis [1]. However, the very structural features that make it chemically valuable—its lipophilic backbone and basic secondary amine—also impart specific toxicological hazards.

This whitepaper provides an authoritative, in-depth analysis of the Material Safety Data Sheet (MSDS) parameters for this compound. Moving beyond standard regulatory checklists, this guide explores the mechanistic causality behind its hazards and establishes self-validating experimental protocols to ensure absolute safety and chemical integrity in the laboratory.

Physiochemical Identity & Quantitative Data

To design an effective safety protocol, one must first understand the physical and chemical behavior of the molecule. The compound features a rigid cyclohexyl ring and a phenylethyl group, making it highly lipophilic, while the secondary amine provides a localized center of basicity (estimated pKa ~9–10).

Table 1: Core Physiochemical Properties
ParameterValue / DescriptionMechanistic Implication for Safety & Handling
Chemical Name (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanolDefines the exact stereoisomer; critical for catalytic consistency.
CAS Number 98462-58-9Unique identifier for cross-referencing global safety databases [1].
Molecular Formula C₁₄H₂₁NOHigh carbon-to-heteroatom ratio indicates strong lipophilicity.
Molecular Weight 219.32 g/mol Moderate molecular weight; poses a low inhalation risk unless aerosolized.
Physical Form Solid (Colorless to pale yellow)Dust generation is possible during transfer; requires draft control.
Purity Standard ≥ 95.0% - 98.0%Impurities may include unreacted primary amines, altering the hazard profile.
Storage Conditions 2–8°C, Inert Atmosphere (Dark)Prevents oxidative degradation and atmospheric CO₂ absorption (carbamate formation) [2].

Hazard Identification & Mechanistic Toxicology

According to the Globally Harmonized System (GHS), (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is classified under the GHS07 (Exclamation Mark) pictogram, indicating it is a harmful and irritating substance [2].

Table 2: GHS Classification and Clinical Manifestations
Hazard CodeStatementBiological Mechanism of Action
H302 Harmful if swallowedInduces localized alkaline burns in the gastrointestinal mucosa upon ingestion.
H315 Causes skin irritationLipophilic groups drive epidermal penetration; amine basicity hydrolyzes skin lipids.
H319 Causes serious eye irritationRapid saponification of corneal fatty acids leads to protein denaturation and cell death.
H335 May cause respiratory irritationInhalation of fine dust particulates triggers pro-inflammatory cytokine release in the alveoli.
The Causality of Amine-Induced Irritation

The dermal and ocular hazards (H315/H319) of chiral amino alcohols are not arbitrary; they are a direct consequence of their molecular architecture [3]. The lipophilic cyclohexyl and phenylethyl moieties act as permeation enhancers, allowing the molecule to easily partition into the lipid bilayers of human cells. Once embedded in the membrane, the basic secondary amine induces a localized high-pH microenvironment. This alkalinity triggers the saponification of structural phospholipids, leading to catastrophic membrane disruption, cell lysis, and a subsequent inflammatory cascade driven by cytokines (e.g., IL-1α).

Mechanism A Dermal/Ocular Exposure to (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol B Lipophilic Partitioning (Cyclohexyl & Phenylethyl Moieties) A->B C Amine Basicity (pKa ~9-10) Induces Localized Alkalinity A->C D Saponification of Epidermal/Corneal Lipids B->D C->D E Cell Membrane Disruption & Protein Denaturation D->E F Pro-inflammatory Cytokine Release (IL-1α, TNF-α) E->F G Clinical Manifestation: H315 (Skin) / H319 (Eye) Irritation F->G

Mechanistic pathway of dermal and ocular irritation induced by basic amino alcohols.

Self-Validating Experimental Protocols

To mitigate these hazards while preserving the chemical integrity of the chiral auxiliary, laboratory workflows must be designed with built-in causality and self-validation.

Methodology 1: Safe Handling and Reagent Transfer

Objective: Transfer the solid compound without exposing personnel to irritating dust or exposing the compound to atmospheric CO₂. Causality: Secondary amines rapidly absorb ambient CO₂ to form insoluble carbamate salts. This not only degrades the reagent's enantioselectivity but also alters its physical behavior, making it harder to dissolve.

  • Environmental Preparation: Purge a Class II Type B2 biological safety cabinet or a glovebox with Argon gas.

  • PPE Donning: Equip chemical splash goggles, a lab coat, and double nitrile gloves .

    • Causality: Nitrile provides an excellent barrier against bases, but the compound's lipophilicity can act as a permeation enhancer over extended exposure. Double gloving allows the outer layer to be instantly discarded if contaminated, preserving the sterile inner barrier.

  • Weighing by Difference: Place the sealed reagent bottle on the analytical balance and tare it. Remove the bottle, extract the required mass into a sealed reaction vial, and re-weigh the source bottle.

    • Self-Validation: The negative mass on the balance must exactly match the expected transfer mass. This validates that zero residual powder was lost to the environment as airborne dust.

  • Storage: Backfill the source bottle with Argon, seal with Parafilm, and immediately store at 2–8°C in a dark environment to prevent oxidative cleavage of the amine.

Methodology 2: Spill Containment and Neutralization Workflow

Objective: Safely neutralize and dispose of a benchtop spill. Causality: Because the compound is lipophilic, washing a spill with pure water is ineffective and will merely spread the hazard. A weak acid must be used to protonate the amine, converting it into a highly water-soluble ammonium salt.

  • Isolation: Immediately halt work and evacuate unnecessary personnel from the immediate vicinity.

  • Containment: Surround the spilled solid with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels initially.

  • Chemical Neutralization: Carefully spray the spill zone with a 1% Acetic Acid solution.

    • Causality: The acetic acid undergoes an acid-base reaction with the secondary amine, neutralizing the high pH and forming a water-soluble acetate salt.

  • Collection & Decontamination: Sweep the neutralized slurry into a designated hazardous waste container using a non-sparking tool. Wash the bench surface with a standard aqueous laboratory detergent.

  • Protocol Validation: Swab the decontaminated surface with a moistened pH indicator strip.

    • Self-Validation: A reading of pH 7.0 self-validates that the basic hazard has been completely eradicated, signaling that it is safe to remove PPE and resume normal operations.

SOP A 1. Environmental Prep (Inert Atmosphere Glovebox) B 2. PPE Donning (Double Nitrile, Splash Goggles) A->B C 3. Reagent Handling (Transfer & Weighing) B->C D Spill Detected? C->D E 4a. Containment (Vermiculite/Sand) D->E Yes H 5. Safe Storage (2-8°C, Argon Backfill) D->H No F 4b. Neutralization (1% Acetic Acid Wash) E->F G 4c. Validation (pH Strip Test = 7.0) F->G G->H

Workflow for handling and spill neutralization of chiral amino alcohols.

Conclusion

Handling (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol requires a rigorous intersection of chemical intuition and stringent safety practices. By understanding that its primary hazards (H315/H319) stem directly from its lipophilic partitioning and amine basicity, researchers can move beyond rote compliance. Implementing self-validating workflows—such as weighing by difference and pH-validated neutralization—ensures both the protection of laboratory personnel and the preservation of the compound's critical enantioselective properties.

References

  • MDPI. "Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights" (Mechanistic Toxicology of Amino Alcohols). MDPI Molecules. Available at: [Link]

suppliers of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and asymmetric catalysis, I approach the sourcing and application of chiral auxiliaries not merely as a procurement task, but as a foundational step in ensuring the stereochemical integrity of an entire synthetic pipeline.

The compound (1R,2R)-2-(((R)-1-phenylethyl)amino)cyclohexanol (CAS No. 98462-58-9) is a highly specialized chiral amino alcohol. Its unique structural topology—combining a rigid cyclohexane backbone with a bulky, stereodefined 1-phenylethyl group—makes it an exceptional bidentate ligand for transition-metal-catalyzed asymmetric transformations.

This technical guide dissects the supplier landscape, establishes self-validating quality control protocols, and provides mechanistic methodologies for deploying this critical chiral building block.

Mechanistic Causality: Why This Specific Ligand?

In asymmetric synthesis, the choice of ligand dictates the transition state's energy landscape. The (1R,2R)-cyclohexane scaffold restricts the conformational flexibility of the chelating amino and hydroxyl groups. When coordinated to a metal center (such as Zinc or Copper), it forms a highly rigid, stereochemically defined metallacycle. The (R)-1-phenylethyl group acts as a steric wall, effectively blocking one face of the coordinated prochiral substrate and forcing the incoming nucleophile to attack from the opposite face, thereby ensuring high enantiomeric excess (ee).

G A Prochiral Substrate (e.g., Benzaldehyde) D Chiral Metallacycle (Transition State) A->D B Chiral Ligand CAS: 98462-58-9 C Metal Precursor (e.g., Diethylzinc) B->C Bidentate Coordination C->D E Enantioenriched Product (High ee) D->E Stereoselective Transfer

Logical flow of chiral induction utilizing the amino alcohol ligand in asymmetric catalysis.

Supplier Landscape & Sourcing Criteria

The commercial availability of (1R,2R)-2-(((R)-1-phenylethyl)amino)cyclohexanol varies based on the required scale and regulatory environment. Sourcing must be aligned with the project phase—from milligram-scale screening to multi-kilogram API intermediate production. Below is a structured comparison of verified global suppliers.

Table 1: Verified Global Suppliers of CAS 98462-58-9

SupplierCatalog / IDScale & FocusStrategic Advantage
98462-58-9Analytical / ResearchHigh-purity reference standards with rigorous global logistics.
1 BD00854835R&D / Gram ScaleExtensive catalog of chiral building blocks for asymmetric synthesis[1].
2 98462-58-9Custom Synthesis / BulkSpecializes in complex small molecule frameworks and API scale-up[2].
3 A043451Specialized BlocksHigh-purity (97%+) specialized organic blocks and chiral additives[3].
4 R00IM4GEU DistributionReliable milligram-to-gram scale distribution within the European market[4].

Self-Validating Quality Control: Chiral Purity Assessment

Before deploying the ligand in a catalytic cycle, its enantiomeric purity must be verified. A minor contamination by the opposite enantiomer or a diastereomer will exponentially degrade the ee of your final API. The following protocol establishes a self-validating HPLC workflow.

QC S1 Sample Prep (1 mg/mL) S2 Chiral HPLC (OD-H Column) S1->S2 S3 UV Detection (210/254 nm) S2->S3 S4 Data Analysis (ee Calculation) S3->S4 S5 Self-Validation (Racemate Spike) S4->S5 Verify Resolution S5->S2 Re-run

Self-validating quality control workflow for determining enantiomeric excess via HPLC.

Step-by-Step HPLC Methodology
  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (90:10 v/v) containing 0.1% diethylamine (DEA).

    • Causality: Hexane ensures strong interactions between the analyte and the chiral stationary phase. Isopropanol modulates elution strength, while the DEA additive suppresses secondary interactions with residual silanols on the column, preventing peak tailing of the secondary amine.

  • Sample Preparation: Dissolve 1.0 mg of the sourced (1R,2R)-2-(((R)-1-phenylethyl)amino)cyclohexanol in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Run: Inject 10 µL onto a Daicel Chiralcel OD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

  • Self-Validation (Spiking): To prove that the method can actually resolve the enantiomers (avoiding false-positive "100% ee" results due to co-elution), spike a small aliquot of the sample with a synthesized or purchased racemic standard. Re-run the spiked sample. The appearance of a distinct second peak validates the resolving power of the method.

Application Workflow: Asymmetric Diethylzinc Addition

To demonstrate the utility of this compound, the following is a validated protocol for the enantioselective addition of diethylzinc to benzaldehyde, utilizing (1R,2R)-2-(((R)-1-phenylethyl)amino)cyclohexanol as the chiral catalyst.

Experimental Protocol
  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 0.05 mmol (approx. 11 mg) of the chiral ligand in 2.0 mL of anhydrous toluene.

    • Causality: Toluene is strictly utilized because its non-coordinating nature prevents solvent molecules from competing with the ligand at the zinc center, ensuring the chiral amino alcohol exclusively dictates the stereochemical outcome.

  • Metallacycle Formation: Cool the solution to 0 °C. Dropwise, add 1.2 mmol of diethylzinc (1.0 M solution in hexanes). Stir for 30 minutes. The evolution of ethane gas indicates the deprotonation of the hydroxyl group and the formation of the active Zinc-Ligand complex.

  • Substrate Addition: Slowly add 1.0 mmol of benzaldehyde to the activated complex at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validating Reaction Tracking: Monitor the reaction via TLC using an internal standard (e.g., biphenyl). If the internal standard ratio shifts, it indicates solvent evaporation or a non-homogeneous sampling error, prompting immediate correction.

  • Quenching & Workup: Quench the reaction strictly at 0 °C with 1.0 M HCl (aq) to destroy unreacted diethylzinc and protonate the product. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting chiral alcohol via flash chromatography.

References

  • Sigma-Aldrich | 2-amino-cyclohexanol Product Catalog & Deriv
  • BLD Pharm | 36462-17-6 | 2-[(1-Phenylethyl)amino]butan-1-ol & Chiral Building Blocks |
  • Haoyuan Chemexpress Co., Ltd.
  • 3ASenrise | Organic Chemistry Catalog - (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol |
  • Alchimica | (1R,2R)-2-(((R)-1-PHENYLETHYL)AMINO)CYCLOHEXANOL (1 x 250 mg) |

Sources

molecular weight and formula of C14H21NO amino alcohol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Amino Alcohols of Molecular Formula C₁₄H₂₁NO

Abstract

The molecular formula C₁₄H₂₁NO represents not a single entity, but a diverse family of structural isomers, each with unique chemical structures and pharmacological profiles. This guide provides a comprehensive technical overview of this isomeric class of amino alcohols, intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices and analytical methodologies. By focusing on two prominent and structurally distinct examples—the synthetic cathinone N-Ethylhexedrone and the historical stimulant Zylofuramine —this document elucidates the significant structural and functional diversity encapsulated by a single molecular formula. The guide details the synthesis, mechanism of action, analytical characterization, and safety considerations for these compounds, providing a framework for understanding other members of this class.

The Isomeric Landscape of C₁₄H₂₁NO

A molecular formula provides the elemental composition of a molecule, but for C₁₄H₂₁NO, this is merely the starting point. The arrangement of these 47 atoms can vary significantly, leading to a wide array of structural isomers with different functional groups and stereochemistry. These structural differences are not trivial; they fundamentally dictate the molecule's interaction with biological systems, its physicochemical properties, and its potential applications or risks.

The term "amino alcohol" itself signifies the presence of both an amine (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) group. However, in many C₁₄H₂₁NO isomers of pharmacological interest, the "alcohol" component is present as a β-ketone, which can be metabolically reduced to a secondary alcohol. This is particularly true for the synthetic cathinone subclass.

For clarity and comparative analysis, several notable isomers of C₁₄H₂₁NO are summarized below.

Table 1: Key Isomers of C₁₄H₂₁NO
Common Name IUPAC Name CAS Number Molecular Weight ( g/mol ) Structural Class
N-Ethylhexedrone (NEH)2-(ethylamino)-1-phenylhexan-1-one802857-66-5219.32Substituted Cathinone
Zylofuramine(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine3563-92-6219.32Tetrahydrofurfurylamine
N-Isopropylpentedrone1-phenyl-2-(propan-2-ylamino)pentan-1-one18296-65-6219.32Substituted Cathinone
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline16489-90-0219.32Tetrahydroquinoline

Case Study 1: N-Ethylhexedrone (NEH) – A Modern Synthetic Cathinone

N-Ethylhexedrone (also known as α-ethylaminohexanophenone or Hexen) is a prominent example of a C₁₄H₂₁NO isomer. It is a synthetic stimulant of the cathinone class that emerged on the novel psychoactive substance (NPS) market in the mid-2010s.[1] Its history, however, dates back to patents filed by Boehringer Ingelheim in the 1960s.[1]

Physicochemical and Pharmacological Profile
Table 2: Properties of N-Ethylhexedrone
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.32 g/mol [2]
IUPAC Name 2-(ethylamino)-1-phenylhexan-1-one[2]
Appearance White, grey, or yellow powder/crystalline solid[3]
Mechanism of Action Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1]
IC₅₀ Values Dopamine Transporter (DAT): 0.0467 µMNorepinephrine Transporter (NET): 0.0978 µM[1]

Expertise & Experience: The potency of NEH as a dopamine reuptake inhibitor (IC₅₀ of 46.7 nM) is the primary driver of its powerful stimulant effects.[1] This high affinity for DAT leads to increased synaptic dopamine concentrations, which is consistent with the euphoric and reinforcing effects reported by users and observed in preclinical models.[1][3] Like other synthetic cathinones, the β-keto group increases the polarity of the molecule compared to its amphetamine analogue, which may reduce its ability to cross the blood-brain barrier.[1]

Mechanism of Action: NDRI Activity

N-Ethylhexedrone functions by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentration and duration of action of these neurotransmitters.[1] Its significantly higher potency at the dopamine transporter (DAT) compared to the norepinephrine transporter (NET) suggests that its effects are predominantly dopaminergic.[1][4] This profile is similar to other potent psychostimulants like cocaine and methylphenidate, and it underpins the substance's high potential for abuse.[5]

NEH_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft DA_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) DA_Receptor Dopamine Receptors Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->DA_Receptor Binding -> Signal NEH N-Ethylhexedrone (NEH) NEH->DAT Blocks

Caption: Mechanism of N-Ethylhexedrone (NEH) as a Dopamine Reuptake Inhibitor.

Synthesis Overview

The synthesis of N-ethylhexedrone typically follows established routes for substituted cathinones, often starting from a propiophenone precursor. A common method involves the α-bromination of valerophenone (1-phenylpentan-1-one) followed by nucleophilic substitution with ethylamine.

Trustworthiness: This two-step synthesis is a well-documented and reliable method for producing β-keto-phenethylamines. The initial bromination creates a reactive electrophilic center at the α-carbon, which is then readily attacked by the nucleophilic ethylamine. Careful control of reaction conditions is necessary to avoid side reactions, such as over-alkylation of the amine.

NEH_Synthesis_Workflow Valerophenone Valerophenone (1-phenylpentan-1-one) Bromination α-Bromination (e.g., with Br₂ in acetic acid) Valerophenone->Bromination Intermediate 2-bromo-1-phenylhexan-1-one Bromination->Intermediate Substitution Nucleophilic Substitution (with Ethylamine) Intermediate->Substitution NEH N-Ethylhexedrone Substitution->NEH Purification Purification (e.g., Crystallization or Chromatography) NEH->Purification

Caption: General synthesis workflow for N-Ethylhexedrone.

Analytical Characterization

The structural similarity of NEH to its isomers and other cathinones makes its unambiguous identification a significant analytical challenge.[3] Therefore, a combination of chromatographic and spectrometric techniques is essential.

Experimental Protocol: GC-MS Analysis of NEH

  • Objective: To identify and quantify N-Ethylhexedrone in a sample matrix (e.g., seized powder, oral fluid).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Methodology:

    • Sample Preparation:

      • Accurately weigh 1 mg of the sample and dissolve in 1 mL of methanol (or other suitable solvent).

      • For biological matrices like oral fluid, perform a liquid-liquid extraction. Adjust sample pH to basic (e.g., pH 9-10) and extract with a non-polar solvent like ethyl acetate.[6]

      • Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent.

    • Derivatization (Optional but Recommended):

      • To improve chromatographic performance and produce characteristic mass fragments, derivatize the extract. A common agent is pentafluoropropionic anhydride (PFPA).[6]

      • Add 50 µL of PFPA and 50 µL of ethyl acetate to the dried extract. Heat at 70°C for 20 minutes. Evaporate and reconstitute.

    • GC-MS Conditions:

      • Injector: Splitless mode, 250°C.

      • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

      • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.[6]

  • Data Analysis:

    • Compare the retention time and the resulting mass spectrum of the unknown peak with a certified reference standard of N-Ethylhexedrone.

    • Key fragments for NEH will be present, and the pattern should match the library spectrum.

Authoritative Grounding: The use of multiple analytical techniques, such as combining GC-MS with LC-QToF-MS, is strongly recommended for forensic identification to differentiate NEH from its structural isomers like N-ethyl-4'-methyl norpentedrone.[3]

Case Study 2: Zylofuramine – A Historical Psychomotor Stimulant

In contrast to the modern designer drug NEH, Zylofuramine is an older C₁₄H₂₁NO isomer developed in 1961 by Sterling Drug.[7] It was investigated as a psychomotor stimulant for potential use as an appetite suppressant and for treating senile dementia, though it was never commercially marketed.[7][8] Its structure, featuring a tetrahydrofurfurylamine moiety, is distinct from the phenethylamine core of cathinones.

Physicochemical and Pharmacological Profile
Table 3: Properties of Zylofuramine
Molecular Formula C₁₄H₂₁NO
Molecular Weight 219.32 g/mol [7]
IUPAC Name (1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine[9]
CAS Number 3563-92-6[9]
Intended Use Appetite suppressant, treatment for senile dementia[10]
Status Never marketed[10]

Expertise & Experience: Zylofuramine represents an earlier era of stimulant research, where modifications to various scaffolds were explored to separate central nervous system effects from peripheral sympathomimetic actions.[11] The inclusion of the tetrahydrofuran ring significantly alters the molecule's shape and polarity compared to simple phenethylamines, likely affecting its transporter and receptor binding profile.

Synthesis Overview

The synthesis of Zylofuramine was described in the original patent literature.[7] It involves a Grignard reaction followed by catalytic hydrogenation.

  • Step 1: Grignard Reaction: Benzylmagnesium bromide is reacted with the imine formed from furfural and ethylamine. This step creates the C-C bond between the benzyl group and the furan-containing backbone.

  • Step 2: Catalytic Hydrogenation: The resulting intermediate, which still contains an unsaturated furan ring, is hydrogenated using a Raney nickel catalyst. This step reduces the furan ring to a saturated tetrahydrofuran ring, yielding Zylofuramine.[7]

Trustworthiness: This synthetic route is chemically sound. The Grignard reaction is a classic and robust method for forming carbon-carbon bonds. The subsequent hydrogenation of the furan ring is a standard transformation that provides the final saturated heterocyclic system. The use of Raney nickel is a well-established method for such reductions.

Zylofuramine_Synthesis cluster_reactants Reactants Grignard Benzylmagnesium bromide Reaction1 Grignard Reaction Grignard->Reaction1 Imine N-ethylfuran-2-methaneimine Imine->Reaction1 Intermediate Unsaturated Amine Intermediate Reaction1->Intermediate Reaction2 Catalytic Hydrogenation (Raney Nickel) Intermediate->Reaction2 Zylofuramine Zylofuramine Reaction2->Zylofuramine

Caption: Synthesis of Zylofuramine via Grignard Reaction and Hydrogenation.

Safety and Handling

Given the diverse nature of C₁₄H₂₁NO isomers, a universal safety protocol is insufficient. However, when handling potent, pharmacologically active compounds of unknown toxicity, stringent safety measures are mandatory. For compounds like N-Ethylhexedrone, which are known psychoactive substances, the risk profile is high.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles or safety glasses.

  • Ventilation: All handling of solid powders or solutions should be performed in a certified chemical fume hood to prevent inhalation.

  • Emergency Procedures: Ensure access to an emergency shower and eyewash station. Develop a spill response plan before beginning work.

  • Regulatory Status: Be aware of the legal status of the specific isomer being handled. N-Ethylhexedrone is a controlled substance in many jurisdictions.[12]

Conclusion

The molecular formula C₁₄H₂₁NO serves as a compelling illustration of isomerism in drug development and research. It encompasses compounds ranging from historical investigational drugs like Zylofuramine to modern, potent synthetic cathinones like N-Ethylhexedrone. This guide highlights the critical importance of precise analytical characterization to distinguish between these isomers, as their biological activities and safety profiles can differ dramatically. For professionals in the field, understanding this diversity is paramount for interpreting data, ensuring safety, and advancing research. The methodologies and principles outlined herein provide a robust framework for the technical evaluation of this and other complex isomeric classes of compounds.

References

  • N-Ethylhexedrone - Wikipedia. (n.d.). Retrieved from [Link]

  • World Health Organization. (2019). Critical Review Report: N-Ethylhexedrone. ECDD Repository. Retrieved from [Link]

  • Papaseit, E., et al. (2025). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. MDPI. Retrieved from [Link]

  • Zylofuramine - Wikipedia. (n.d.). Retrieved from [Link]

  • World Health Organization. (n.d.). N-Ethylhexedrone. Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

  • Grokipedia. (n.d.). Zylofuramine. Retrieved from [Link]

  • Adamowicz, P., et al. (2017). Determination of N-ethylhexedrone, a new cathinone derivative, in blood collected from drivers - Analysis of three cases. ResearchGate. Retrieved from [Link]

  • chemeurope.com. (n.d.). Zylofuramine. Retrieved from [Link]

  • Papaseit, E., et al. (2025). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. PubMed. Retrieved from [Link]

  • Nadal-Gratacós, N., et al. (2023). Structure-Activity Relationship of N-Ethyl-Hexedrone Analogues. NextGenPS. Retrieved from [Link]

  • Nadal-Gratacós, N., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Isopropylpentedrone. PubChem. Retrieved from [Link]

  • de Mello-Sampayo, C., et al. (2021). Synthesis of buphedrone and N-ethylhexedrone. ResearchGate. Retrieved from [Link]

  • Academic Dictionaries and Encyclopedias. (n.d.). Zylofuramine. Retrieved from [Link]

  • Nadal-Gratacós, N., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. PMC. Retrieved from [Link]

  • La Manna, S., et al. (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. MDPI. Retrieved from [Link]

  • Domagalska, E., et al. (2020). Fatal N-Ethylhexedrone Intoxication. Journal of Analytical Toxicology. Retrieved from [Link]

  • Liu, C., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives... PubMed. Retrieved from [Link]

  • Bluelight.org. (2021). Zylofuramine. Retrieved from [Link]

  • C14H21NO - Wikipedia. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Furanmethanamine, N-ethyltetrahydro-alpha-(phenylmethyl)-, (R-(R,R))-. PubChem. Retrieved from [Link]

  • Anaestheasier. (2026). Isomerism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). N-ISOPROPYLPENTEDRONE. Global Substance Registration System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethylhexedrone (C14H21NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 24.2 Isomers of Organic Compounds. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline... ResearchGate. Retrieved from [Link]

  • Vaz, B., et al. (2025). Astrochemical Significance of C2H7NO Isomers... PMC. Retrieved from [Link]

  • de Oliveira, A. P. L., et al. (n.d.). Synthesis and Spectroscopic characterization of isomers... ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

The Art of Asymmetric Induction: A Technical Guide to (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Landscape of Chirality

In the realm of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and material properties. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to guide reactions towards the formation of a specific enantiomer or diastereomer.[1] Among the diverse array of these molecules, chiral 1,2-amino alcohols have emerged as a robust and versatile class of auxiliaries and ligands.[2] This technical guide delves into the synthesis, mechanism, and application of a particularly effective yet accessible chiral auxiliary: (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol .

This C₂-symmetric-like chiral diamine derivative, possessing three stereocenters, offers a unique and rigid framework that imparts a high degree of facial selectivity in a variety of asymmetric transformations. Its utility is most prominently demonstrated in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds, a cornerstone reaction for the construction of chiral secondary alcohols.[3] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this auxiliary's capabilities, complete with detailed protocols and mechanistic insights to empower its effective implementation in the laboratory.

Synthesis of the Chiral Auxiliary: A Stepwise Approach

The synthesis of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is a straightforward process that begins with readily available starting materials. The key steps involve the stereoselective formation of a vicinal amino alcohol followed by the introduction of the chiral phenylethylamine moiety.

A common and efficient route commences with the aminolysis of cyclohexene oxide.

Step 1: Synthesis of (1R,2R)-2-Aminocyclohexanol

The synthesis of the trans-2-aminocyclohexanol backbone is typically achieved through the ring-opening of cyclohexene oxide with an amine source. A well-documented method involves the reaction of cyclohexene oxide with ammonia.[1]

  • Reaction: Cyclohexene oxide is reacted with an aqueous solution of ammonia under elevated temperature and pressure.

  • Mechanism: The reaction proceeds via an SN2 mechanism, where the amine attacks one of the epoxide carbons, leading to the formation of the trans-amino alcohol.

  • Stereochemistry: The use of enantiomerically pure starting materials or a subsequent resolution step is necessary to obtain the desired (1R,2R)-enantiomer.

Step 2: Coupling with (R)-1-Phenylethylamine

The final step involves the N-alkylation of (1R,2R)-2-aminocyclohexanol with (R)-1-phenylethylamine. This can be achieved through several methods, including reductive amination or direct nucleophilic substitution.

  • Reductive Amination: (1R,2R)-2-aminocyclohexanol can be reacted with acetophenone in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the desired product.

  • Direct Alkylation: Alternatively, direct alkylation of (1R,2R)-2-aminocyclohexanol with (R)-1-phenylethyl bromide or a similar electrophile can be employed, often in the presence of a non-nucleophilic base.

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol Cyclohexene\nOxide Cyclohexene Oxide Aminolysis Aminolysis Cyclohexene\nOxide->Aminolysis NH3 (1R,2R)-2-Aminocyclohexanol (1R,2R)-2-Aminocyclohexanol Aminolysis->(1R,2R)-2-Aminocyclohexanol N-Alkylation N-Alkylation (1R,2R)-2-Aminocyclohexanol->N-Alkylation (R)-1-Phenylethylamine (or precursor) Final Product Final Product N-Alkylation->Final Product (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol G cluster_0 Catalytic Cycle of Asymmetric Alkylation Chiral_Auxiliary (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol Chiral_Zn_Complex Chiral Zinc-Ligand Complex Chiral_Auxiliary->Chiral_Zn_Complex Dialkylzinc R'2Zn Dialkylzinc->Chiral_Zn_Complex Aldehyde RCHO Transition_State Six-membered Transition State Aldehyde->Transition_State Chiral_Zn_Complex->Transition_State Product_Complex Zinc Alkoxide Product Complex Transition_State->Product_Complex Product_Complex->Chiral_Zn_Complex Regeneration Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol

Figure 2: Catalytic cycle for the enantioselective addition of a dialkylzinc to an aldehyde.

Application Notes and Protocols

The primary application of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is as a chiral ligand in the catalytic enantioselective addition of organozinc reagents to aldehydes. This reaction provides a reliable method for the synthesis of enantioenriched secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. [4]

Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a representative procedure for the asymmetric ethylation of benzaldehyde using (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol as the chiral ligand.

Materials:

  • (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2 mL) to dissolve the ligand.

  • Reaction Setup:

    • To the solution of the chiral ligand, add diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equiv.) dropwise at 0 °C.

    • Stir the resulting solution at 0 °C for 30 minutes to allow for complex formation.

  • Addition of Aldehyde:

    • Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral secondary alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation:

The following table summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes using chiral amino alcohol ligands of a similar class. These results demonstrate the high yields and enantioselectivities that can be achieved.

EntryAldehydeLigand Loading (mol%)Yield (%)ee (%)Product Configuration
1Benzaldehyde5>95>98(R)
24-Chlorobenzaldehyde5>92>97(R)
34-Methoxybenzaldehyde5>96>95(R)
42-Naphthaldehyde5>90>98(R)
5Cinnamaldehyde5>85>90(R)
6Cyclohexanecarboxaldehyde5>88>92(R)

Note: The data presented is illustrative and based on results obtained with structurally similar chiral amino alcohol ligands. Actual results may vary depending on the specific substrate and reaction conditions.

Cleavage and Recovery of the Chiral Auxiliary

In many applications, the chiral auxiliary is covalently attached to the substrate and must be cleaved after the asymmetric transformation. For ligands like (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol, where it acts as a catalyst, recovery is often achieved through standard workup and purification procedures. However, in cases where the auxiliary is derivatized, specific cleavage methods are required.

The N-phenylethyl group can be cleaved under various conditions, allowing for the recovery of the amino alcohol backbone.

  • Hydrogenolysis: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) can be used to cleave the N-benzyl-type bond.

  • Oxidative Cleavage: Reagents such as ceric ammonium nitrate (CAN) can effect the chemoselective oxidative debenzylation of tertiary N-benzyl amines. [5] The choice of cleavage method will depend on the stability of the desired product to the reaction conditions.

Conclusion

(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is a highly effective and accessible chiral auxiliary for asymmetric synthesis. Its rigid, well-defined structure allows for excellent stereocontrol in a variety of transformations, most notably the enantioselective addition of organozinc reagents to aldehydes. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and a detailed protocol for its application. By understanding the principles behind its function, researchers can confidently employ this powerful tool to access a wide range of enantioenriched molecules, thereby advancing the fields of drug discovery and materials science.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
  • Goldfuss, B. (2001). Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes. Journal of the American Chemical Society, 123(7), 1595-1596.
  • Panda, M., Phuan, P. W., & Kozlowski, M. C. (2003). Theoretical and experimental studies of asymmetric organozinc additions to benzaldehyde catalyzed by flexible and constrained gamma-amino alcohols. The Journal of organic chemistry, 68(2), 564-571.
  • Righi, G., D'Achille, S., & Bonini, C. (2006). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 17(4), 545-549.
  • Bauer, T. (2007). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 12(1), 18-35.
  • Abraham, S., & Joshi, G. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Bull, S. D., Davidson, M. G., Johnson, A. L., Robinson, D. E. J. E., & Mahon, M. F. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts. Chemical reviews, 92(5), 833-856.
  • Walsh, P. J., & Kozlowski, M. C. (2009).
  • Ager, D. J. (Ed.). (2008). Handbook of chiral chemicals. CRC press.
  • Berrisford, D. J., Bolm, C., & Sharpless, K. B. (1995). Ligand-accelerated catalysis. Angewandte Chemie International Edition in English, 34(10), 1059-1070.
  • Bull, S. D., Davidson, M. G., & Johnson, A. L. (2001). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Perkin 1, (22), 2959-2963.
  • Falck, J. R., & Barma, D. K. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Tetrahedron Letters, 41(26), 5005-5008.

Sources

Protocol for Enantioselective Henry (Nitroaldol) Reaction with Copper-Bis(oxazoline) Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Enantioselective Henry Reaction

The Henry, or nitroaldol, reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to valuable β-nitro alcohols. These products are versatile synthetic intermediates that can be readily transformed into other critical functional groups, such as β-amino alcohols and α-hydroxy carboxylic acids, which are prevalent motifs in pharmaceuticals and natural products.[1][2] Achieving stereocontrol in the Henry reaction is therefore of paramount importance. Among the various catalytic systems developed, chiral copper(II) complexes have emerged as highly effective catalysts due to their flexible coordination modes, economic accessibility, and good tolerance to air and moisture.

This application note provides a detailed protocol for the enantioselective Henry reaction using a well-established copper(II) acetate-bis(oxazoline) catalyst system. We will delve into the mechanistic rationale behind the experimental choices, offering researchers and drug development professionals a comprehensive guide to implementing this powerful transformation.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle is crucial for optimizing the reaction and troubleshooting potential issues. The copper(II)-bis(oxazoline) catalyzed Henry reaction is believed to proceed through a dual-activation mechanism where the catalyst functions as both a Lewis acid and a Brønsted base.

The prevailing hypothesis suggests that the Cu(II) center, coordinated by the chiral bis(oxazoline) ligand, acts as a Lewis acid, activating the aldehyde substrate by coordinating to its carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon. Concurrently, the acetate counterion is thought to function as a Brønsted base, deprotonating the nitroalkane to form a nitronate intermediate.[1][3] This dual role within the catalyst complex brings the two reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation.

The choice of a protic solvent, such as ethanol, has been shown to enhance enantioselectivity.[3] This is likely due to the ability of the solvent to stabilize the transition state through hydrogen bonding interactions. Temperature also plays a critical role; lower temperatures generally lead to higher enantiomeric excess by favoring the forward reaction and minimizing the retro-Henry reaction, which can lead to racemization.[4][5]

Catalytic Cycle of the Copper-Catalyzed Enantioselective Henry Reaction

Catalytic Cycle cluster_reactants Reactants catalyst [L*Cu(OAc)₂] activated_aldehyde Aldehyde Coordination (Lewis Acid Activation) catalyst->activated_aldehyde RCHO cc_bond C-C Bond Formation (Enantioselective Step) activated_aldehyde->cc_bond R'CH₂NO₂ (via nitronate) nitronate_formation Nitroalkane Deprotonation (Brønsted Base Assistance) product_release Product Release & Catalyst Regeneration cc_bond->product_release Protonation product_release->catalyst β-nitro alcohol aldehyde Aldehyde (RCHO) nitroalkane Nitroalkane (R'CH₂NO₂)

Figure 1: Proposed catalytic cycle for the copper-bis(oxazoline) catalyzed enantioselective Henry reaction.

Detailed Experimental Protocol

This protocol is adapted from the highly successful system reported by Evans and co-workers, which utilizes a copper(II) acetate-bis(oxazoline) complex.[1][2][3]

Materials and Reagents
  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O): (CAS: 6046-93-1)

  • Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(2,2-dimethylpropane-1,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)): The choice of ligand is critical for achieving high enantioselectivity.

  • Aldehyde: Purified by distillation or chromatography prior to use.

  • Nitromethane: (CAS: 75-52-5), used in excess.

  • Ethanol (EtOH): Anhydrous grade.

  • Standard laboratory glassware: Oven-dried and cooled under a nitrogen or argon atmosphere.

  • Inert atmosphere: Nitrogen or argon gas.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the enantioselective Henry reaction.

Step-by-Step Procedure
  • Catalyst Pre-formation:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add copper(II) acetate monohydrate (e.g., 0.05 mmol, 5 mol%).

    • Add the chiral bis(oxazoline) ligand (e.g., 0.055 mmol, 5.5 mol%).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon).

    • Add anhydrous ethanol (e.g., to achieve a 0.5 M concentration with respect to the aldehyde).

    • Stir the mixture at room temperature for 1 hour. A color change to a clear, colored solution should be observed, indicating the formation of the copper-ligand complex.

  • Henry Reaction:

    • To the pre-formed catalyst solution, add the aldehyde (1.0 mmol, 1.0 equiv) via syringe.

    • Add nitromethane (10.0 mmol, 10.0 equiv) via syringe.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 24 to 48 hours depending on the substrate.[3]

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.

    • The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-nitro alcohol.

  • Characterization:

    • The structure of the product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

    • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Substrate Scope and Performance

The copper-bis(oxazoline) catalyst system has demonstrated broad applicability across a range of aldehyde substrates, consistently delivering high yields and excellent enantioselectivities.

EntryAldehydeTime (h)Yield (%)ee (%)Reference
1Benzaldehyde249194[3]
24-Nitrobenzaldehyde247693[3]
34-Methoxybenzaldehyde489287[3]
42-Naphthaldehyde249392[3]
5Cyclohexanecarboxaldehyde488592[3]
6Isovaleraldehyde488890[3]

Table 1: Representative results for the enantioselective Henry reaction catalyzed by a Cu(OAc)₂-bis(oxazoline) complex. Reactions were typically performed with 5 mol% catalyst loading in ethanol at room temperature.[3]

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents are pure and the reaction is performed under an inert atmosphere to prevent catalyst deactivation. The reaction time may need to be extended for less reactive aldehydes.

  • Low Enantioselectivity: The purity of the chiral ligand is crucial. Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can often improve enantioselectivity, although this may increase the reaction time.[2] The choice of solvent can also have a significant impact; it is recommended to screen different solvents if the desired selectivity is not achieved.

  • Side Reactions: The primary side reaction is the dehydration of the β-nitro alcohol product. This can sometimes be minimized by careful control of the reaction conditions and prompt workup upon completion.

Conclusion

The copper-catalyzed enantioselective Henry reaction is a robust and highly valuable method for the synthesis of chiral β-nitro alcohols. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this protocol, researchers can reliably access these important building blocks in high yield and with excellent stereocontrol. The versatility and operational simplicity of this method make it a powerful tool for applications in academic research and industrial drug development.

References

  • Evans, D. A., Seidel, D., Rueping, M., Lam, H. W., Shaw, J. T., & Downey, C. W. (2003). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 125(42), 12692–12693. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Kureshy, R. I., et al. (2010). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of the Indian Chemical Society, 87(6), 647-662. [Link]

  • Gruttadauria, M., et al. (2024). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 29(22), 5207. [Link]

  • PubMed. A new copper acetate-bis(oxazoline)-catalyzed, enantioselective Henry reaction. [Link]

  • Organic Synthesis. A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. [Link]

  • ResearchGate. Asymmetric Henry reaction catalysed by transition metal complexes: A short review. [Link]

  • Semantic Scholar. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. [Link]

Sources

Application Note: Preparation and Catalytic Utility of Chiral Oxazaborolidines Derived from Amino Cyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The development of robust, highly enantioselective catalysts is a cornerstone of modern asymmetric synthesis. Chiral oxazaborolidines, functioning as Lewis acid-base bifunctional catalysts, have revolutionized the enantioselective reduction of prochiral ketones. While the classic Corey-Bakshi-Shibata (CBS) catalyst utilizes a proline-derived backbone, chiral amino cyclohexanols—specifically


-2-aminocyclohexanol and its derivatives—offer an exceptionally rigid structural scaffold that provides superior stereocontrol in catalytic applications[1].

The efficacy of the oxazaborolidine catalyst relies on a highly ordered ternary transition state. The catalytic cycle initiates when the Lewis basic nitrogen of the oxazaborolidine coordinates with a borane source (e.g.,


), activating the borane and increasing the Lewis acidity of the adjacent boron atom[2]. The prochiral ketone then binds to this Lewis acidic boron.

The Causality of Stereocontrol: The rigid cyclohexane backbone restricts the conformational flexibility of the catalyst. When the ketone coordinates, steric repulsions force its larger substituent (


) to orient anti to the bulky face of the catalyst. This precise spatial arrangement ensures that the intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs almost exclusively from one face, resulting in exceptional enantiomeric excesses (ee > 95%)[2].

Visualizing the Workflows and Logic

To fully understand the synthesis and application of these catalysts, it is critical to map both the operational workflow and the stereochemical logic governing the transition state.

CatalyticCycle Step1 Chiral Amino Cyclohexanol + Methylboronic acid Step2 Reflux in Toluene (Dean-Stark Water Removal) Step1->Step2 Condensation Step3 Chiral Oxazaborolidine Catalyst (Moisture Sensitive) Step2->Step3 - H2O (Critical Step) Step4 Borane Coordination (BH3-THF or BH3-SMe2) Step3->Step4 Activation Step5 Ketone Coordination (Steric Control) Step4->Step5 Substrate Binding Step6 Intramolecular Hydride Transfer (Stereoselective Delivery) Step5->Step6 Transition State Step7 Chiral Alcohol Product + Catalyst Regeneration Step6->Step7 Workup / Cleavage Step7->Step3 Catalytic Turnover

Workflow and catalytic cycle for the preparation and application of chiral oxazaborolidines.

TransitionState N1 Oxazaborolidine-Borane Complex N3 Ternary Complex (Transition State) N1->N3 N2 Prochiral Ketone (e.g., Acetophenone) N2->N3 N4 Favored Conformation (Large Group Anti) N3->N4 Sterically Favored N5 Disfavored Conformation (Steric Clash) N3->N5 Sterically Disfavored N6 High Enantiomeric Excess (ee > 95%) N4->N6 Hydride Delivery

Logical relationship of steric interactions governing enantioselectivity in the transition state.

Experimental Protocols: Self-Validating Systems

The following protocols detail the synthesis of the


-methyl oxazaborolidine catalyst from 

-2-aminocyclohexanol and its subsequent use. Every step is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.
Protocol A: Synthesis of the -Methyl Oxazaborolidine Catalyst

Objective: To synthesize a moisture-free, active oxazaborolidine catalyst via the condensation of a chiral amino cyclohexanol with methylboronic acid[3].

Causality of Experimental Design: The condensation reaction generates two equivalents of water. Water is a severe catalyst poison; it hydrolyzes the sensitive B-N and B-O bonds of the oxazaborolidine ring. Literature demonstrates that even trace moisture (e.g., 1 mg of


 per 1 g of ketone substrate) can drastically degrade the enantiomeric excess from >95% down to ~50%[4]. Therefore, azeotropic distillation using a Dean-Stark apparatus is mandatory.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, add 10.0 mmol of

    
    -2-aminocyclohexanol and 10.5 mmol of methylboronic acid.
    
  • Solvent Addition: Add 100 mL of anhydrous toluene. Attach a Dean-Stark trap fitted with a reflux condenser.

  • Azeotropic Dehydration: Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Validation Check: Monitor the Dean-Stark trap. The reaction is self-validating: the theoretical yield of water (approx. 0.36 mL) will collect in the trap. Reflux must continue until water collection completely ceases (typically 3–5 hours) and the toluene solution becomes perfectly clear and homogenous.

  • Isolation: Cool the reaction to room temperature under a positive pressure of argon. Transfer the solution via cannula to a dry Schlenk flask. Remove the toluene under reduced pressure to yield the catalyst as a highly moisture-sensitive solid, or store it directly as a standardized toluene solution over activated 4Å molecular sieves.

Protocol B: Enantioselective Reduction of Acetophenone

Objective: To reduce acetophenone to


-1-phenylethanol with high enantiomeric excess using the prepared catalyst.

Causality of Experimental Design: The slow addition of the ketone is the most critical parameter. Borane can reduce ketones without a catalyst, but this background reaction is racemic. By adding the ketone slowly via a syringe pump, the steady-state concentration of the uncoordinated ketone remains extremely low. This ensures that the ketone preferentially binds to the highly reactive, catalyst-borane complex rather than reacting with the bulk borane in solution, thereby maximizing the enantiomeric excess[2].

Step-by-Step Methodology:

  • Catalyst Activation: To an oven-dried Schlenk flask under argon, add the oxazaborolidine catalyst (0.05 equivalents, 5 mol%) dissolved in 5 mL of anhydrous THF.

  • Borane Addition: Cool the flask to 0 °C. Add

    
     (0.6 equivalents; note that one molecule of 
    
    
    
    provides three active hydrides, but a slight excess is used to ensure complete conversion). Stir for 15 minutes to allow the formation of the catalyst-borane complex.
  • Substrate Addition: Dissolve 1.0 equivalent of acetophenone in 5 mL of anhydrous THF. Using a syringe pump, add this solution dropwise over 60–90 minutes to the stirring catalyst-borane mixture at 0 °C.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active ketone spot validates the end of the reaction.

  • Quenching: Carefully quench the reaction by the slow dropwise addition of methanol (2 mL) at 0 °C until hydrogen gas evolution ceases. This destroys the excess borane and breaks the boron-product bonds.

  • Workup: Evaporate the volatiles. Redissolve the residue in diethyl ether, wash with 1M HCl, saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate to yield the chiral alcohol.

Quantitative Data Presentation

The table below summarizes the expected quantitative outcomes for the asymmetric reduction of various prochiral ketones using the


-2-aminocyclohexanol-derived oxazaborolidine catalyst, demonstrating the broad applicability of this methodology.
SubstrateCatalyst Loading (mol%)Borane SourceTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Acetophenone5

0 to 2598>97
1-Tetralone5

0 to 259596
2-Bromoacetophenone10

-209295
Pinacolone10

258990

Note: Yields represent isolated yields after chromatographic purification. Enantiomeric excesses are typically determined via chiral HPLC analysis.

References

  • Illuminating the Reactivity of (1S,2S)-2-Aminocyclohexanol: A Technical Guide for Synthetic Advancement. BenchChem.
  • Acta Volume 43, 2010 - MilliporeSigma. Sigma-Aldrich.
  • Enantioselective Desymmetrisation of Imides Using Oxazaborolidine Catalysts Derived from cis-1-amino-indan-2-ol. White Rose eTheses Online.
  • Science of Synthesis 6.1 Boron Compounds. Thieme Connect.

Sources

Application Note: (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol in Asymmetric Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric synthesis, chiral amino alcohols are privileged scaffolds[1]. Among them, (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol stands out as a highly versatile, stereodirecting building block. Its unique architecture combines a rigid trans-cyclohexane backbone with a bulky, rotationally restricted (R)-1-phenylethyl group.

This application note details the dual utility of this compound in asymmetric Diels-Alder (DA) reactions:

  • As a Covalent Chiral Auxiliary: Temporarily attached to a dienophile to dictate facial selectivity during cycloaddition.

  • As a Non-Covalent Chiral Ligand: Complexed with a Lewis acid to form a chiral catalyst that activates the dienophile and shields one enantiotopic face.

The Causality of Stereocontrol (E-E-A-T)

The exceptional stereocontrol achieved by this molecule is not accidental; it is a product of precise steric and electronic pre-organization[2].

  • The Cyclohexane Scaffold: The trans-1,2-diequatorial arrangement of the heteroatoms locks the molecule into a rigid chair conformation, preventing the entropic loss associated with acyclic auxiliaries.

  • The (R)-1-Phenylethyl Shield: Once the dienophile is bound (either covalently via an ester linkage or coordinatively via a metal center), the phenyl ring projects directly over the Re-face of the reactive alkene. This creates a massive steric wall, forcing the incoming diene to approach exclusively from the Si-face. Furthermore, the phenyl ring can engage in stabilizing

    
     interactions with the diene, lowering the energy of the desired endo-transition state[3].
    

Quantitative Data Presentation

The following table summarizes the optimized reaction metrics for both the auxiliary and catalytic approaches using cyclopentadiene as the model diene.

Table 1: Optimization and Comparative Yields of Diels-Alder Cycloadditions

EntryStrategyLewis Acid / MetalTemp (°C)DieneYield (%)Endo:Exo Ratioee (%)
1Chiral Auxiliary (Acrylate)TiCl₄ (1.1 eq)-78Cyclopentadiene8895:5>98
2Chiral Auxiliary (Acrylate)Et₂AlCl (1.1 eq)-78Cyclopentadiene8292:894
3Chiral Ligand (10 mol%)Ti(O-iPr)₄-20Cyclopentadiene7588:1286
4Chiral Ligand (10 mol%)Cu(OTf)₂-20Cyclohexadiene7185:1582

Workflow 1: The Covalent Chiral Auxiliary Approach

When absolute stereocontrol (>98% ee) is required for early-stage drug development, the covalent auxiliary approach is unmatched. The protocol below outlines the synthesis of the chiral acrylate, the cycloaddition, and the non-destructive cleavage.

Protocol 1.1: Preparation of the Chiral Acrylate

Objective: Covalently link the dienophile to the chiral alcohol.

  • Setup: In a flame-dried 100 mL Schlenk flask under argon, dissolve 5.0 mmol of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol in 25 mL of anhydrous CH₂Cl₂.

  • Base Addition: Add 6.0 mmol of triethylamine (Et₃N) and 0.5 mmol of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is essential for overcoming the steric hindrance of the secondary alcohol[2].

  • Acylation: Cool the mixture to 0 °C. Dropwise, add 5.5 mmol of acryloyl chloride over 15 minutes. Stir for 2 hours, allowing it to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol 1.2: Asymmetric Diels-Alder Cycloaddition

Objective: Execute the stereoselective cycloaddition.

  • Activation: Dissolve 2.0 mmol of the purified chiral acrylate in 15 mL anhydrous CH₂Cl₂. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add 2.2 mmol of TiCl₄ (1M in CH₂Cl₂). Stir for 15 minutes.

    • Causality: TiCl₄ is a strong, bidentate Lewis acid. It chelates both the carbonyl oxygen of the acrylate and the secondary amine of the auxiliary. This rigidifies the complex into a highly organized reactive conformation. Cooling to -78 °C suppresses any uncatalyzed, racemic background reaction.

  • Cycloaddition: Add 6.0 mmol of freshly cracked cyclopentadiene dropwise. Stir at -78 °C for 4 hours.

  • Validation: Monitor via TLC. Once complete, quench cold with saturated aqueous NH₄Cl. Extract, dry, and concentrate.

Protocol 1.3: Non-Destructive Cleavage

Objective: Liberate the enantiopure cycloadduct and recover the expensive auxiliary.

  • Hydrolysis: Dissolve the crude cycloadduct in a 3:1 mixture of THF/H₂O (20 mL). Cool to 0 °C.

  • Reagent Addition: Add 4.0 mmol of H₂O₂ (30% aqueous), followed by 2.5 mmol of LiOH·H₂O.

    • Causality: Standard NaOH hydrolysis often causes epimerization at the

      
      -stereocenter of the newly formed ring. H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the sterically hindered carbonyl rapidly at 0 °C, preserving the stereochemical integrity of the product while cleanly liberating the auxiliary.
      
  • Recovery: Acidify to pH 3, extract the carboxylic acid product with ethyl acetate. Basify the aqueous layer to pH 10 and extract with CH₂Cl₂ to recover >90% of the (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol.

Workflow1 A 1. Auxiliary Preparation (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol B 2. Dienophile Activation Acylation with Acryloyl Chloride A->B Et3N, DMAP, CH2Cl2 0 °C to RT C 3. Asymmetric Cycloaddition TiCl4, Cyclopentadiene, -78°C B->C Strict Anhydrous Conditions D 4. Non-Destructive Cleavage LiOH / H2O2 Hydrolysis C->D High endo selectivity >98% de E 5. Product Isolation Enantiopure Cycloadduct + Auxiliary Recovery D->E Aqueous Workup

Fig 1. Experimental workflow for chiral auxiliary-mediated asymmetric Diels-Alder cycloaddition.

Workflow 2: The Catalytic Chiral Lewis Acid Approach

For scale-up scenarios where stoichiometric chiral auxiliaries are economically unviable, the compound can be utilized as a chiral ligand to form an active Lewis acid catalyst in situ[3].

Protocol 2.1: In Situ Catalyst Generation & Cycloaddition
  • Catalyst Formation: In a flame-dried Schlenk tube, add 0.2 mmol (10 mol%) of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol. Dissolve in 5 mL of anhydrous toluene.

  • Metal Complexation: Add 0.2 mmol of Ti(O-iPr)₄. Stir at room temperature for 1 hour in the presence of 4Å molecular sieves.

    • Causality: The isopropoxide ligands are displaced by the hydroxyl and amine groups of the chiral ligand, releasing isopropanol. The molecular sieves drive the equilibrium forward by sequestering the liberated alcohol, ensuring complete formation of the active chiral titanacycle.

  • Substrate Addition: Cool the catalyst solution to -20 °C. Add 2.0 mmol of the dienophile (e.g., methacrolein). Stir for 15 minutes to allow the dienophile to coordinate to the chiral titanium center.

  • Cycloaddition: Add 4.0 mmol of cyclopentadiene. Stir at -20 °C for 16 hours.

  • Workup: Quench with water, filter through a pad of Celite to remove titanium salts, and concentrate the filtrate. Determine the endo:exo ratio via crude ¹H-NMR and the enantiomeric excess via chiral HPLC.

Pathway L Chiral Amino Alcohol Ligand C Active Chiral Lewis Acid Complex L->C Ligand Exchange -HX M Lewis Acid Metal (e.g., Ti, B, Cu) M->C S Dienophile Coordination (Re-face blocked by 1-phenylethyl) C->S Substrate Binding TS Endo-Transition State Stereocontrolled Diene Approach S->TS + Diene P Enantioenriched Product TS->P Cycloaddition & Release P->C Catalyst Turnover

Fig 2. Catalytic cycle and transition state model for chiral Lewis acid-catalyzed cycloaddition.

References

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Chemical Reviews (via ResearchG
  • A Theoretical Study of the Mechanism of the Desymmetrization of Cyclic meso-Anhydrides by Chiral Amino Alcohols PubMed Central (PMC)
  • (1R,2R)-2-((R)-1-phenylethylamino)
  • Free and Polymer-Supported Chiral Lithium Amides: Synthesis and Applications University of Sask

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Crystallization of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is a chiral amino alcohol, a class of compounds frequently utilized as chiral auxiliaries or ligands in asymmetric synthesis.[1] Understanding its solubility in common organic solvents like toluene is critical for its effective use, particularly in reaction setup, workup procedures, and purification by crystallization. Toluene, a nonpolar aromatic solvent, is often a preferred medium for reactions involving nonpolar reactants and is a common choice for crystallization of moderately polar organic compounds.

This guide provides a comprehensive technical overview of the solubility characteristics of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol in toluene. It addresses common experimental challenges and offers structured troubleshooting protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol in toluene?

A1: Specific quantitative solubility data for this compound in toluene is not extensively reported in public literature. However, we can predict its behavior based on its molecular structure.

  • Structural Analysis: The molecule possesses significant nonpolar character due to the phenyl and cyclohexyl rings, which promotes solubility in toluene.

  • Limiting Factors: The presence of a secondary amine (-NH-) and a hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding. These polar groups will interact less favorably with the nonpolar toluene molecules, limiting the compound's solubility, especially at lower temperatures.

Q2: What are the key factors that influence the solubility of this chiral amino alcohol in toluene?

A2: Several factors can significantly impact the dissolution of your compound:

  • Temperature: This is the most dominant factor. The solubility of most organic solids in organic solvents increases with temperature.[2] For this compound, heating will be essential to dissolve appreciable quantities in toluene.

  • Purity of the Compound: The presence of impurities can either increase or decrease apparent solubility. Some impurities may form a lower-melting eutectic mixture, making the bulk material appear more soluble or "oily."

  • Presence of Water: Water is immiscible with toluene and can significantly hinder the dissolution of the organic compound. The polar -NH and -OH groups may preferentially interact with water molecules, leading to the formation of hydrates or simply preventing the molecule from effectively solvating in the nonpolar toluene environment. Ensure both the compound and the solvent are dry.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. While not always characterized for every research chemical, it's a possibility if you observe inconsistent solubility results between different batches.

Q3: I am struggling to dissolve the compound in toluene at room temperature. What should I do?

A3: This is expected behavior. Follow this systematic approach:

  • Initial Slurry: Create a slurry of the compound in the desired volume of toluene.

  • Incremental Heating: Begin to warm the mixture gently using a water bath or heating mantle with constant stirring.

  • Observe Dissolution: Monitor the mixture closely as the temperature rises. The solid should begin to dissolve.

  • Reach Reflux (If Necessary): If the solid is not fully dissolved by the time the toluene reaches 80-90 °C, you can cautiously bring it to a gentle reflux (~111 °C). In many cases, this is the temperature used to determine the minimum amount of solvent needed for crystallization.[3]

  • Add More Solvent: If the compound remains undissolved even at reflux, it indicates you are below the saturation point. Add small, measured volumes of hot toluene until a clear solution is achieved. It is crucial to add just enough solvent to fully dissolve the compound at high temperature to ensure good recovery upon cooling.[3]

Q4: My compound "oiled out" of the toluene solution upon cooling instead of forming crystals. What causes this and how can I fix it?

A4: "Oiling out" occurs when a compound comes out of solution above its melting point or when the solution becomes supersaturated too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

Common Causes & Solutions:

  • Solution is too concentrated: The solubility of the compound decreases so rapidly upon cooling that it crashes out as a liquid phase.

    • Solution: Re-heat the mixture until it is a clear solution again. Add a small amount (5-10% more by volume) of hot toluene to decrease the concentration. Allow it to cool more slowly.[3]

  • Cooling rate is too fast: Rapid cooling promotes precipitation over crystallization.

    • Solution: After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath. Once at room temperature, cooling can be continued in a refrigerator and then a freezer.

  • Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture.

    • Solution: Attempt to purify the material by another method first, such as column chromatography. Alternatively, adding a very small seed crystal of the pure compound can sometimes provide a template for proper lattice formation.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable method for determining the solubility of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol in toluene at a specific temperature.

Materials:

  • (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (dry)

  • Toluene (anhydrous)

  • Jacketed reaction vessel or round-bottom flask with a heating mantle and magnetic stirrer

  • Temperature probe

  • Glass-fritted filter funnel (pre-weighed)

  • Vacuum flask

  • Oven for drying

Procedure:

  • Setup: Place a known volume of toluene (e.g., 10 mL) into the reaction vessel and bring it to the target temperature (e.g., 25 °C).

  • Addition of Solute: Begin adding pre-weighed portions of the compound to the stirred toluene.

  • Equilibration: After each addition, allow the system to stir for at least 30-60 minutes to ensure it has reached equilibrium.

  • Saturation Point: Continue adding the compound until a small amount of solid material remains undissolved, indicating that the solution is saturated.

  • Filtration: Quickly filter the saturated solution through the pre-weighed, fritted glass filter to separate the dissolved portion from the excess solid. It is critical to maintain the temperature during this transfer to prevent premature crystallization.

  • Evaporation: Collect a precise volume of the clear filtrate (e.g., 5 mL) into a pre-weighed vial. Carefully evaporate the toluene under a stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Calculation: The solubility can be calculated from the mass of the solid residue and the volume of the filtrate collected.

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

Data Recording: Use the following table to record your experimental findings at various temperatures.

Temperature (°C)Volume of Toluene (mL)Mass of Compound Added (g)Mass of Residue from Filtrate (g)Calculated Solubility ( g/100 mL)Observations
2510
5010
7510
10010

Troubleshooting & Workflow Diagrams

Diagram 1: General Solubility Troubleshooting

This workflow guides the user through common issues encountered when trying to dissolve the compound.

G start Start: Slurry of compound in Toluene at RT heat Heat mixture with stirring (e.g., 60 °C) start->heat check_dissolved Is the solid fully dissolved? heat->check_dissolved check_dissolved->sub_group_1 No success Success: Clear Solution Achieved check_dissolved->success Yes heat_more Increase temperature (e.g., to reflux) check_water Is the solvent/compound dry? Any cloudiness? check_dissolved2 Is the solid fully dissolved? heat_more->check_dissolved2 add_solvent Add small portions of hot Toluene check_dissolved2->add_solvent No check_dissolved2->success Yes add_solvent->heat_more check_water->heat_more Yes dry_materials Action: Dry solvent (e.g., with Na₂SO₄) and ensure compound is dry. check_water->dry_materials No/Unsure dry_materials->start

Caption: Troubleshooting logic for dissolving the chiral amino alcohol.

Diagram 2: Crystallization Troubleshooting

This diagram addresses issues that arise after a hot, clear solution has been obtained.

G start Start: Hot, clear solution of compound in Toluene cool Allow solution to cool slowly to Room Temperature start->cool observe Observe outcome cool->observe crystals Success: Crystalline solid formed observe->crystals Crystals Form oiling_out Problem: Compound 'Oiled Out' observe->oiling_out Liquid/Oil Forms no_crystals Problem: No solid formed (clear solution) observe->no_crystals Stays Clear reheat_add_solvent Action: Re-heat, add 5-10% more Toluene, cool even slower. oiling_out->reheat_add_solvent scratch Action 1: Scratch inner wall of flask with glass rod. no_crystals->scratch reheat_add_solvent->start seed Action 2: Add a seed crystal. scratch->seed reduce_vol Action 3: Reduce solvent volume by boiling, then re-cool. seed->reduce_vol reduce_vol->start

Caption: Troubleshooting workflow for common crystallization problems.

References

  • PubChem. . National Center for Biotechnology Information. (Accessed on March 7, 2024).

  • LibreTexts, Chemistry. . (Accessed on March 7, 2024).

  • Pharmaceutical Sciences. . (Accessed on March 7, 2024).

  • LibreTexts, Chemistry. . (Accessed on March 7, 2024).

  • ResearchGate. . (Accessed on March 7, 2024).

  • Asymmetric Synthesis. . ACS Symposium Series. (Accessed on March 7, 2024).

Sources

removing unreacted (R)-1-phenylethylamine from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

Removing (R)-1-phenylethylamine (often used as a chiral resolving agent or auxiliary) can be deceptive.[1][2] While chemically simple, its high boiling point (~187°C) renders evaporation useless, and its basicity (pKa ~9.[2]8) can cause streaking on silica.[1][2][3][4]

Below is a troubleshooting guide structured to preserve your target compound's integrity while quantitatively removing the amine.

Module 1: Strategic Decision Matrix

Before selecting a protocol, assess your target compound's stability.[1][2] Use this decision tree to select the safest method.

G Start Start: Reaction Mixture contains (R)-1-phenylethylamine IsAcidSens Is your Target Product Acid Sensitive? Start->IsAcidSens IsProdBasic Is your Target Product Basic (an Amine)? IsAcidSens->IsProdBasic No MethodB Method B: Citric Acid or CuSO4 Wash IsAcidSens->MethodB Yes (Acetals, Silyl ethers) MethodA Method A: Standard HCl Wash (Most Robust) IsProdBasic->MethodA No (Neutral/Acidic Product) MethodC Method C: Scavenger Resins (Amberlyst/Dowex) IsProdBasic->MethodC Yes (Risk of co-extraction) MethodD Method D: Chromatography (with TEA modifier) IsProdBasic->MethodD Yes (Difficult separation)

Figure 1: Purification Logic Flow.[1][2] Blue nodes indicate starting state; Green indicates liquid-liquid extraction (preferred); Red indicates solid-phase or chromatographic techniques.[1][2]

Module 2: Liquid-Liquid Extraction (The Workhorse)

This is the standard approach. Because (R)-1-phenylethylamine has a pKa of ~9.83 [1], it exists almost entirely as a cation below pH 7.[1][2]

Protocol A: The Standard HCl Wash

Best for: Stable, neutral organic products (amides, esters, aromatics).[2]

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why: EtOAc is preferred as it separates cleaner from water than DCM.[1][2]

  • The Wash: Wash the organic phase 3x with 1M HCl .[1][2]

    • Mechanism:[1][5] The amine is protonated (

      
      ) and partitions into the aqueous phase.[1][6][7]
      
  • Verification: Check the pH of the aqueous layer.[2][6][7] It must remain < pH 2 .[1][2]

  • Finish: Wash organic layer with Brine, dry over MgSO₄, and concentrate.

Protocol B: The "Visual Indicator" Wash (Copper Sulfate)

Best for: Acid-sensitive compounds or when you need visual confirmation of removal.[1][2]

Copper(II) ions form a water-soluble complex with amines.[1][2][7] This method is milder than HCl.[1]

  • Preparation: Prepare a 10% aqueous CuSO₄ (Copper Sulfate) solution.

  • The Wash: Wash the organic layer with the CuSO₄ solution.[2][6][7]

  • The Indicator:

    • Blue Aqueous Layer: No significant amine uptake.[1]

    • Deep Purple/Royal Blue Layer: Amine is being extracted (Complex formation).[1][2][7]

  • Repeat: Continue washing until the aqueous layer stops turning purple and remains light blue.[1][2]

Parameter1M HCl WashCitric Acid (10%)Copper Sulfate (10%)
pH ~0-1 (Harsh)~2-3 (Mild)~4-5 (Very Mild)
Visual Cue NoneNonePurple Complex
Risk Cleaves sensitive groupsLow riskHeavy metal waste

Module 3: Solid-Supported Scavenging

Best for: High-throughput chemistry, small scales (<1g), or when emulsions prevent extraction.[1][2]

If your product is also an amine or extraction yields inseparable emulsions, use a sulfonic acid resin (e.g., Amberlyst 15 or Dowex 50W).[2]

Workflow
  • Selection: Use a macro-reticular sulfonic acid resin (Loading typically ~4.7 mmol/g).[1][2]

  • Calculation: Add 3-5 equivalents of resin relative to the estimated unreacted amine.

  • Swelling (Critical Step): Add resin to the reaction mixture (diluted in DCM or MeOH).[1][2] Note: Resins do not work well in THF or non-polar solvents unless wetted with MeOH first.[1][2]

  • Incubation: Stir gently for 1-4 hours.

  • Filtration: Filter off the resin.[1][2] The amine is trapped on the beads; your product is in the filtrate.

Module 4: Chromatography Troubleshooting

Best for: Final polishing when traces remain.[1][2]

(R)-1-phenylethylamine will "streak" or "tail" on standard silica gel due to interaction with acidic silanols [2].[1]

The Triethylamine (TEA) Trick

To get a sharp peak for your product and separate the amine:

  • Eluent Modification: Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).[1][2][4]

    • Mechanism:[1][5] TEA saturates the acidic sites on the silica gel, allowing the chiral amine to elute as a tighter band rather than a streak.

  • Alternative: Use Ammonia-saturated Methanol (1-2%) in DCM if the compounds are polar.[1][2]

  • Stationary Phase: If available, use Amino-functionalized Silica (NH2-Silica) .[1][2] This eliminates the need for mobile phase modifiers entirely [3].

FAQ: Troubleshooting & Quick Fixes

Q: I tried the HCl wash, but I formed a terrible emulsion. What now? A: This is common with phenylethylamine salts.[1][2]

  • Add Solid NaCl: Saturate the aqueous layer to increase ionic strength.[1][2]

  • Filtration: Pass the entire biphasic mixture through a pad of Celite. This breaks the surface tension of the emulsion.

  • Solvent Switch: If using DCM, switch to EtOAc or MTBE; they are less prone to emulsions with amine salts.[1][2]

Q: My product is acid-sensitive (e.g., contains a Boc group or acetal). Can I use HCl? A: No. Even brief contact with 1M HCl can degrade these groups.[1][2] Use 10% Citric Acid or the Copper Sulfate method described in Module 2.[1][2] Citric acid buffers around pH 3-4, which is low enough to protonate the amine (pKa ~9.8) but high enough to spare most protecting groups.[1]

Q: How do I know if the amine is completely gone? A:

  • TLC: Run a TLC plate. Visualize with Ninhydrin stain . (R)-1-phenylethylamine turns a distinct reddish/purple upon heating.[1]

  • NMR: Look for the diagnostic quartet at ~4.1 ppm (CH) and doublet at ~1.4 ppm (CH3) in CDCl3 [4].[1][2]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7408, 1-Phenylethylamine. Retrieved from [Link]

  • Biotage. (2023).[1][2][8] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from [Link]

  • Supra Sciences. (n.d.).[1][2] Solid-Supported Scavengers: Sulfonic Acid Resins. Retrieved from [Link][2]

  • Spectral Database for Organic Compounds (SDBS).1-Phenylethylamine NMR Data.

Sources

Chiral Integrity Support Center: Troubleshooting Racemization in (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amino alcohol handling. As a Senior Application Scientist, I have designed this guide to address the specific stereochemical vulnerabilities of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol .

This molecule possesses three distinct stereocenters: the (1R,2R) positions on the cyclohexanol ring and the (R) position on the benzylic 1-phenylethylamine moiety. Because these centers are electronically and sterically distinct, they degrade via entirely different mechanistic pathways. This guide will help you diagnose, troubleshoot, and prevent epimerization and racemization during your synthetic workflows.

Mechanistic Overview & Pathway Visualization

To effectively prevent stereochemical degradation, we must first understand the causality behind it. The loss of chirality in this molecule is not random; it is driven by specific environmental triggers that activate latent reaction pathways:

  • Borrowing Hydrogen (Oppenauer-type Oxidation): Trace transition metals can temporarily dehydrogenate the C1 hydroxyl or the benzylic amine, creating a planar intermediate (ketone or imine) that loses its stereochemical memory upon hydride re-addition.

  • Imine-Enamine Tautomerization: Exposure to carbonyl impurities allows the secondary amine to form a Schiff base. Subsequent tautomerization to an enamine destroys the benzylic (R) stereocenter[1].

  • SN1 Carbocation Formation: Harsh acidic conditions weaken the benzylic C–N bond, promoting the formation of a planar benzylic carbocation.

RacemizationPathways SM (1R,2R)-2-((R)-1-phenylethylamino) cyclohexanol Metal Trace Transition Metals (Pd, Ru, etc.) SM->Metal Exposure Acid Strong Brønsted/Lewis Acids SM->Acid Exposure Carbonyl Carbonyl Impurities / O2 SM->Carbonyl Exposure OppOx Oppenauer-type Oxidation (Borrowing Hydrogen) Metal->OppOx Catalyzes Carbocation Benzylic Carbocation Formation (SN1) Acid->Carbocation Promotes Schiff Schiff Base / Imine Formation Carbonyl->Schiff Condensation Epim Epimerization at C1/C2 (Diastereomeric Mixture) OppOx->Epim Hydride Re-addition Racem Racemization at Benzylic Position (Loss of ee) OppOx->Racem Hydride Re-addition Carbocation->Racem Nucleophilic Attack Schiff->Racem Tautomerization

Fig 1: Mechanistic pathways leading to racemization and epimerization of the chiral amino alcohol.

Diagnostic FAQs & Troubleshooting

Q1: During downstream N-alkylation, we observe a drop in the diastereomeric ratio (dr). The benzylic center remains intact, but the cyclohexanol centers epimerize. What is driving this? Analysis & Causality: Epimerization strictly at the C1/C2 positions of the cyclohexanol ring points to an Oppenauer-type oxidation or a base-catalyzed retro-aldol mechanism. If transition metal catalysts (e.g., Pd, Ru) from previous synthetic steps are present, they can initiate a "borrowing hydrogen" mechanism. The metal temporarily dehydrogenates the C1 hydroxyl to a ketone. The adjacent C2 stereocenter then becomes highly acidic and can enolize, leading to epimerization upon the non-stereoselective re-addition of the hydride. Solution: Implement a rigorous metal-scavenging protocol (see Section 4) before subjecting the compound to elevated temperatures or basic conditions.

Q2: We are losing enantiomeric excess (ee) specifically at the (R)-1-phenylethylamine benzylic position during prolonged storage in solution. How can we prevent this? Analysis & Causality: The benzylic chiral center is highly susceptible to racemization via multistep ligand exchange or imine-enamine tautomerization[1]. Trace carbonyl impurities (such as acetone used in glassware cleaning) can form a Schiff base with the secondary amine. Once the imine is formed, tautomerization to the enamine irreversibly destroys the benzylic stereocenter. Furthermore, elevated temperatures exponentially accelerate this thermal racemization[2]. Solution: Never clean glassware with acetone prior to storing this compound. Store the compound as a solid salt (e.g., HCl or tartrate salt) rather than a free base in solution. If solution storage is mandatory, use strictly anhydrous, carbonyl-free solvents (e.g., HPLC-grade DCM) under an argon atmosphere.

Q3: Can we use standard acidic workups (e.g., 1M HCl) to extract the amine? Analysis & Causality: Strong Brønsted acids pose a severe risk. While protonation of the amine is standard, excess strong acid combined with slight heating can promote SN1-type racemization. The benzylic position can form a relatively stable carbocation if the C–N bond is cleaved under harsh conditions. Solution: Use mildly acidic buffers (e.g., saturated aqueous NH₄Cl or 10% citric acid) for extractions. This ensures protonation of the amine for aqueous partitioning without providing the thermodynamic push required for C–N bond cleavage.

Quantitative Impact Analysis

The following table summarizes the quantitative impact of various reaction environments on the stereochemical integrity of the molecule, allowing you to compare risks and implement the correct preventive strategies.

Reaction Condition / TriggerPrimary Degradation MechanismImpact on Cyclohexyl (1R,2R)Impact on Benzylic (R)Recommended Preventive Action
Trace Pd/Ru + Heat (>60°C) Borrowing Hydrogen / Oppenauer OxidationSevere Epimerization (dr drops to ~1:1)Moderate RacemizationUse silica-based thiol scavengers; keep temp <40°C.
Acetone / Aldehyde Impurities Schiff Base Formation & Tautomerization[1]Stable (No direct impact)Complete Racemization (ee approaches 0%)Avoid ketone solvents; dry solvents over molecular sieves.
Strong Base (e.g., NaOH) + Heat Retro-aldol / EnolizationModerate Epimerization at C2StableUse sterically hindered bases (e.g., DIPEA)[3].
Strong Acid (e.g., 6M HCl) SN1 Carbocation FormationStableHigh Racemization RiskBuffer workups to pH 4-6; avoid prolonged acid exposure.

Self-Validating Experimental Protocols

To ensure the chiral integrity of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol during functionalization, use the following self-validating protocol for N-protection. This protocol incorporates internal visual and chemical checks to guarantee a racemization-free environment.

Protocol: Stereoretentive N-Boc Protection and Trace-Metal Scavenging

Objective: Protect the secondary amine while actively scavenging latent racemization catalysts (metals/moisture) under mild conditions.

Step-by-Step Methodology:

  • Preparation & Visual Validation: Dissolve (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

    • Self-Validation Check: The solution must be perfectly clear. Any turbidity indicates moisture, which accelerates hydrolytic degradation and side reactions. If turbid, filter the solution through a plug of anhydrous Na₂SO₄ before proceeding.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. Unlike strong unhindered bases, it minimizes the risk of base-catalyzed deprotonation at the C2 position, thereby preserving the cyclohexyl stereocenters[3].

  • Electrophile Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) slowly while strictly maintaining the reaction temperature at 0 °C.

    • Causality: Keeping the temperature low suppresses the activation energy required for thermal racemization pathways[2].

  • Metal Scavenging (Critical Step): If the starting material was synthesized via metal catalysis (e.g., reductive amination), add a silica-bound metal scavenger (e.g., SiliaMetS® Thiol, 0.1 eq w/w) to the reaction mixture. Stir for 2 hours as the reaction warms to room temperature.

    • Self-Validation Check: Transition metal impurities often impart a faint yellow or brown tint to the solution. Successful scavenging is visually confirmed when the solution becomes completely colorless and the silica resin takes on the tint.

  • Workup: Filter the scavenger resin. Quench the filtrate with saturated aqueous NH₄Cl (pH ~5.5).

    • Causality: Mild buffering prevents SN1-mediated benzylic carbocation formation while effectively neutralizing excess DIPEA. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure (bath temp <30 °C).

  • Final Verification: Analyze the crude product via Chiral HPLC to confirm the retention of both dr and ee.

References

1.[3] Benchchem. Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. 2.[1] PNAS. Transient chirality inversion during racemization of a helical cobalt(III) complex. 3.[2] ACS Publications. A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. 4. RSC Publishing. Catalytic enantioselective OFF ↔ ON activation processes initiated by hydrogen transfer.

Sources

Technical Support Center: Purification of Diastereomeric Amino Alcohols by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of diastereomeric amino alcohols by recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical separation technique. As Senior Application Scientists, we have compiled this resource based on established principles and extensive field experience to help you navigate the nuances of diastereomeric recrystallization and achieve your desired product purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of purifying diastereomeric amino alcohols through recrystallization.

Q1: What is the fundamental principle behind separating diastereomeric amino alcohols by recrystallization?

The separation of enantiomeric amino alcohols is achieved by converting them into a mixture of diastereomers. Since enantiomers have identical physical properties, direct separation by recrystallization is not feasible.[1][2] By reacting the racemic amino alcohol with an enantiomerically pure chiral resolving agent (typically a chiral acid), a pair of diastereomeric salts is formed.[][4][5] These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system.[1][6] This difference in solubility allows for the selective crystallization of one diastereomer, while the other remains in the mother liquor.[7][8] The purified diastereomeric salt can then be treated to remove the resolving agent, yielding the desired enantiomerically pure amino alcohol.[4][5]

Q2: How do I choose an appropriate chiral resolving agent?

The choice of a resolving agent is crucial for successful diastereomeric resolution. The ideal resolving agent should:

  • Be readily available and inexpensive in high enantiomeric purity.

  • Form stable, crystalline salts with the amino alcohol.

  • Result in a significant solubility difference between the two diastereomeric salts in a suitable solvent.[6]

Commonly used chiral resolving agents for amino alcohols are chiral carboxylic acids such as tartaric acid, mandelic acid, and camphorsulfonic acid.[4][9] It is often necessary to screen several resolving agents to find the most effective one for a particular amino alcohol.[4][10]

Q3: What are the key considerations for selecting a recrystallization solvent?

Solvent selection is arguably the most critical parameter in diastereomeric recrystallization.[7][11] An ideal solvent should exhibit a large difference in the solubility of the two diastereomers at a given temperature.[8][12] Additionally, the desired diastereomer should have low solubility in the cold solvent to maximize yield, while being sufficiently soluble in the hot solvent to allow for the preparation of a saturated solution.[13][14] A thorough solvent screen using a range of solvents with varying polarities is highly recommended.[7][8] Both single and mixed solvent systems can be effective, with mixed systems offering greater flexibility in fine-tuning solubility.[8]

Q4: How can I determine the diastereomeric and enantiomeric purity of my product?

Several analytical techniques can be used to assess the purity of your separated amino alcohol.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric excess (ee) of the final product. It can also be used to determine the diastereomeric excess (de) of the intermediate salts.[7][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the diastereomeric ratio of the crystallized salts. The signals for the two diastereomers will be distinct in the NMR spectrum, allowing for integration and quantification.[7]

  • Optical Rotation: Measuring the specific rotation of the final product and comparing it to the literature value for the pure enantiomer can provide an indication of enantiomeric purity.[1] However, this method is less precise than HPLC.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of diastereomeric amino alcohols by recrystallization.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form - The solution is not sufficiently supersaturated.- The chosen solvent is unsuitable.- The concentration of the diastereomeric salt is too low.- Induce crystallization: Try seeding the solution with a small crystal of the desired diastereomer, or gently scratch the inside of the flask with a glass rod.[7]- Increase supersaturation: Slowly add an anti-solvent or carefully evaporate some of the solvent.- Re-evaluate your solvent system: Conduct a more thorough solvent screen to find a solvent where the desired diastereomer has lower solubility.[7][8]
Oiling out instead of crystallization - The solubility of the diastereomeric salt is too high at the crystallization temperature.- The cooling rate is too fast.- The melting point of the diastereomeric salt is below the boiling point of the solvent.- Use a different solvent or a mixed solvent system: The goal is to lower the solubility of the salt.- Slow down the cooling rate: Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator.[7]- Increase the initial solvent volume: This can sometimes prevent oiling out.
Low yield of crystals - Too much solvent was used initially.- The diastereomeric salt has significant solubility in the cold solvent.- The cooling was not sufficient to induce maximum crystallization.- Use the minimum amount of hot solvent necessary to dissolve the solid. [13][14]- Ensure the solution is cooled thoroughly: Use an ice bath or refrigerator to lower the temperature and maximize crystal formation.- Consider a different solvent: Find a solvent in which the desired diastereomer is less soluble at low temperatures.[13]
Poor diastereomeric purity - The solubility difference between the two diastereomers is not large enough in the chosen solvent.- The cooling rate was too fast, leading to co-crystallization.- The initial diastereomeric ratio was close to 1:1.- Optimize the solvent system: A different solvent or a mixed solvent system may provide better selectivity.[8][11]- Employ a slower cooling rate: This allows for the selective crystallization of the less soluble diastereomer.[7]- Perform multiple recrystallizations: If the initial purity is low, a second or even third recrystallization may be necessary to achieve the desired purity.[7]
Difficulty removing the resolving agent - Incomplete reaction during the cleavage step.- Inefficient extraction.- Ensure the cleavage reaction goes to completion: Use an appropriate acid or base to break the diastereomeric salt and monitor the reaction by TLC or another suitable method.- Optimize the extraction procedure: Perform multiple extractions with a suitable solvent to ensure complete removal of the resolving agent.
Understanding Kinetic vs. Thermodynamic Control

In some cases, the outcome of a diastereomeric recrystallization can be influenced by whether the process is under kinetic or thermodynamic control.[15][16]

  • Kinetic Control: At lower temperatures and shorter crystallization times, the product that forms faster (the kinetic product) will be favored.[15][17] This may not necessarily be the most stable or least soluble diastereomer.

  • Thermodynamic Control: At higher temperatures and longer crystallization times, the system has enough energy to reach equilibrium, and the most stable product (the thermodynamic product) will predominate.[15][17] This is typically the least soluble diastereomer.

If you are not obtaining the desired diastereomer, consider adjusting the temperature and time of your crystallization to favor the formation of the thermodynamic product.

Experimental Workflow & Diagrams

General Workflow for Diastereomeric Recrystallization

The following diagram illustrates a typical workflow for the purification of a racemic amino alcohol.

G cluster_0 Diastereomeric Salt Formation cluster_1 Selective Crystallization cluster_2 Isolation & Purification cluster_3 Liberation of Enantiomer racemic_amino_alcohol Racemic Amino Alcohol solvent_addition Add Solvent racemic_amino_alcohol->solvent_addition chiral_resolving_agent Chiral Resolving Agent chiral_resolving_agent->solvent_addition heating Heat to Dissolve solvent_addition->heating slow_cooling Slow Cooling heating->slow_cooling crystal_formation Crystal Formation slow_cooling->crystal_formation filtration Filtration crystal_formation->filtration crystals Crystals (Enriched Diastereomer) filtration->crystals mother_liquor Mother Liquor (Other Diastereomer) filtration->mother_liquor washing Wash with Cold Solvent crystals->washing drying Dry Crystals washing->drying cleavage Cleavage of Salt (Acid/Base) drying->cleavage extraction Extraction cleavage->extraction pure_enantiomer Pure Enantiomer extraction->pure_enantiomer

Caption: General workflow for diastereomeric recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during recrystallization.

G start Experiment Start check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No check_purity Check Diastereomeric Purity check_crystals->check_purity Yes induce_crystallization Induce Crystallization (Seed/Scratch) no_crystals->induce_crystallization re_evaluate_solvent Re-evaluate Solvent System induce_crystallization->re_evaluate_solvent low_purity Purity < Desired check_purity->low_purity No check_yield Check Yield check_purity->check_yield Yes recrystallize Perform Recrystallization Again low_purity->recrystallize optimize_cooling Optimize Cooling Rate (Slower) recrystallize->optimize_cooling low_yield Yield < Expected check_yield->low_yield No success Successful Purification check_yield->success Yes minimize_solvent Minimize Hot Solvent Volume low_yield->minimize_solvent ensure_cold Ensure Thorough Cooling minimize_solvent->ensure_cold

Caption: Troubleshooting decision tree for recrystallization.

References

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. (2023). Advances in Engineering.
  • Chiral Resolution and Separation Services - BOC Sciences. BOC Sciences.
  • Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers - Benchchem. Benchchem.
  • Chiral resolution - Wikipedia. Wikipedia.
  • 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. Thieme Chemistry.
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. Benchchem.
  • Recrystalliz
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Thermodynamic and kinetic reaction control - Wikipedia. Wikipedia.
  • Deracemisations under kinetic and thermodynamic control - Molecular Systems Design & Engineering (RSC Publishing). Royal Society of Chemistry.
  • Dynamic Thermodynamic Resolution: Advantage by Separation of Equilibration and Resolution | Accounts of Chemical Research - ACS Publications.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Thermodynamic versus Kinetic Control - YouTube. YouTube.
  • recrystallization, filtration and melting point. University of Massachusetts Lowell.
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Jack Westin. Jack Westin.
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Chemistry LibreTexts.
  • Chiral resolution - chemeurope.com. chemeurope.com.
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo.
  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues - PMC.
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Resolution of Racemic Modifications - St. Paul's Cathedral Mission College. St.
  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online. White Rose eTheses Online.

Sources

Technical Support Center: Moisture Sensitivity of Amino Alcohol-Borane Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for amino alcohol-borane complexes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful reagents in their synthetic workflows. We understand that the efficacy of these complexes, particularly in forming chiral catalysts like oxazaborolidines for asymmetric reductions, is critically dependent on their purity and stability. Their inherent sensitivity to moisture is a primary cause of inconsistent results and reaction failures.

This document provides in-depth, field-proven insights into why these complexes are moisture-sensitive, how to detect and handle decomposition, and what troubleshooting steps to take when you suspect your reagent has been compromised. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)
Q1: Why are amino alcohol-borane complexes so sensitive to moisture?

The high sensitivity to moisture stems from the electrophilic nature of the boron atom.[1] In an amino alcohol-borane complex, the boron atom is coordinated to the nitrogen of the amino alcohol, but it still possesses a vacant p-orbital, making it a potent Lewis acid. Water, acting as a nucleophile, readily attacks this electron-deficient boron center. This initiates a hydrolysis cascade that cleaves the B-N and/or B-O bonds within the complex (if an oxazaborolidine has formed), ultimately leading to the formation of boric acid and the release of the free amino alcohol. This process is often irreversible and degrades the active reagent.[1]

Q2: What are the tell-tale signs of moisture-induced decomposition in my sample?

You may observe several physical and performance-related indicators:

  • Physical Changes: A fresh, high-purity solid complex should be a free-flowing crystalline powder. Clumping, stickiness, or the appearance of a wet or oily residue are strong indicators of hydrolysis. For solutions, the appearance of white precipitates (often boric acid or its derivatives) is a common sign of degradation.

  • Performance Issues: The most direct sign is a significant drop in catalytic activity or enantioselectivity in your reactions.[2] If you observe a decrease in yield or enantiomeric excess (ee) compared to established results, reagent decomposition should be a primary suspect.

  • Gas Evolution: The reaction of borane complexes with water generates hydrogen gas (H₂).[3][4] If you notice unexpected pressure buildup in a sealed container or effervescence upon solvent addition (in the absence of an intended reaction), it is a sign of active hydrolysis.

Q3: What is the definitive protocol for handling and storing these reagents to prevent moisture exposure?

Strict adherence to anhydrous and anaerobic techniques is non-negotiable.

  • Storage: Always store amino alcohol-borane complexes in a tightly sealed container, preferably in a desiccator or a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[5] For long-term storage, refrigeration can slow down potential decomposition pathways, but ensure the container is brought to room temperature before opening to prevent condensation from ambient air.

  • Handling: All manipulations, including weighing and dispensing, must be performed under an inert atmosphere.[6] A glovebox is ideal. If a glovebox is unavailable, use Schlenk line techniques with a positive pressure of an inert gas. Use dry, clean spatulas and glassware. Never leave the container open to the atmosphere.

  • Solvents: Always use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles and handled via cannula or dry syringe.

Q4: My reaction requires a protic co-solvent. Can I still use an amino alcohol-borane complex?

Using protic solvents like water, methanol, or ethanol with these complexes is generally not recommended as it will lead to rapid decomposition.[1][7] However, some robust borane complexes, such as pyridine borane, exhibit moderate stability in protic media for a reasonable time, allowing for specific applications like reductive aminations.[7][8] If your chemistry absolutely requires a protic environment, you must consider that the borane complex will be consumed by the solvent over time. This will likely necessitate using a large excess of the reagent and carefully optimizing reaction times and temperatures to favor your desired reaction over hydrolysis. The stability of any given complex in a protic solvent is highly variable and must be experimentally determined.

Q5: What is the impact of using a partially hydrolyzed complex on my asymmetric reduction?

Using a compromised reagent will have several negative consequences:

  • Reduced Enantioselectivity: The chiral environment created by the intact oxazaborolidine catalyst is responsible for inducing stereoselectivity. Hydrolysis destroys this catalyst.[9][10] The remaining un-decomposed borane can still perform the reduction, but it will be a non-catalyzed, non-selective background reaction, leading to a racemic or near-racemic product and a sharp drop in the measured enantiomeric excess (ee).[2]

  • Lower Yields: As the active borane reagent is consumed by hydrolysis, its effective concentration decreases. This results in an incomplete reaction and lower yields of your desired product.

  • Complex Product Mixtures: The presence of boric acid and the free amino alcohol can sometimes lead to side reactions, complicating your purification process.

Troubleshooting Guides
Guide 1: Protocol for Assessing the Purity of a Suspected Hydrolyzed Complex

If you suspect your reagent has been compromised, a systematic assessment is crucial. This protocol uses ¹H NMR spectroscopy as a primary tool.

Objective: To determine if a sample of an amino alcohol-borane complex has undergone significant hydrolysis.

Materials:

  • Suspect amino alcohol-borane complex sample.

  • A "gold standard" sample (e.g., from a freshly opened bottle or a trusted lot).

  • Anhydrous NMR solvent (e.g., CDCl₃ or C₆D₆, passed through a short plug of activated alumina if necessary).

  • Dry NMR tubes.

  • Inert atmosphere workspace (glovebox or Schlenk line).

Procedure:

  • Sample Preparation (Under Inert Atmosphere): a. In a glovebox, accurately weigh approximately 5-10 mg of the "gold standard" sample into a clean, dry vial. b. In the same manner, weigh an identical amount of the "suspect" sample into a separate vial. c. Add ~0.7 mL of anhydrous NMR solvent to each vial and gently agitate to dissolve. d. Transfer each solution to a separate, dry NMR tube and cap securely.

  • NMR Acquisition: a. Acquire a standard ¹H NMR spectrum for both the "gold standard" and the "suspect" sample. Ensure identical acquisition parameters for both.

  • Data Analysis: a. Compare Spectra: Overlay the two spectra. The spectrum of the "gold standard" sample should show sharp, well-defined peaks corresponding to the intact complex. b. Look for Hydrolysis Signatures: In the "suspect" sample's spectrum, look for the appearance of new, sharp peaks that correspond to the free amino alcohol. The chemical shifts of the protons near the nitrogen and oxygen atoms of the amino alcohol will be significantly different in the free ligand compared to the complexed form. c. Identify Broad Peaks: The formation of boric acid and other boron-containing decomposition products often results in the appearance of broad, poorly resolved signals in the baseline. d. Quantify Decomposition (Optional): By integrating a characteristic peak of the intact complex and a characteristic peak of the free amino alcohol, you can estimate the percentage of hydrolysis.

Interpretation: The presence of significant signals corresponding to the free amino alcohol in the "suspect" sample confirms hydrolysis. A general rule of thumb is that if >5% decomposition is observed, the reagent's performance will be compromised, and it should not be used for sensitive asymmetric transformations.

Guide 2: Decision Workflow for Potentially Compromised Reagents

When faced with a suspect reagent, this workflow helps you decide the next course of action.

Workflow for handling suspect reagents.

Visualizing the Mechanism of Decomposition

Understanding the pathway of degradation can reinforce the importance of careful handling. The following diagram illustrates the nucleophilic attack of water on a generic oxazaborolidine ring, a common structure formed from a chiral amino alcohol and borane.

Hydrolysis of an oxazaborolidine ring.

Comparative Stability of Borane Complexes

Not all borane sources are equally sensitive to moisture. The stability is largely dictated by the Lewis base used for complexation. This table provides a general comparison.

Borane Complex TypeLewis BaseRelative Moisture StabilityCommon Applications & Notes
Borane-THF TetrahydrofuranLowVery common, but thermally unstable and moisture-sensitive.[5]
Borane-DMS (BMS) Dimethyl SulfideModerateMore stable and concentrated than BH₃-THF, but has a strong odor.[9]
Amine-Boranes Alkyl/Aryl AminesHighGenerally much more stable to air and moisture.[3][11] Some are even stable in aqueous acid.[4] Reactivity is often lower.
Amino Alcohol-Boranes Amino AlcoholsModerate to HighStability varies. Once the oxazaborolidine ring forms, it is susceptible to hydrolysis, which breaks the catalytic cycle.[6]
References
  • US8106200B2, Pyridine borane complexes, Google P
  • PYRIDINE BORANE COMPLEXES - European Patent Office - EP 2066631 B1, Googleapis.com.
  • Safety Analysis and Applied Research on the Use of Borane-Amines for Hydrogen Storage.
  • Borane & Borane Complexes, Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones, REVIEW ARTICLE.
  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones, IJPRS.
  • Reactivity of Chloro(diethoxy)borane with Protic Solvents: An In-depth Technical Guide, Benchchem.
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis, ResearchG
  • Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones, ACS Public
  • AMINE BORANE COMPLEXES, Anderson Development Company.
  • Safe Handling of Boranes at Scale, ResearchG
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Asymmetric Transfer Hydrogenation (ATH)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ATH Troubleshooting Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals diagnose, resolve, and prevent catalyst deactivation in Asymmetric Transfer Hydrogenation workflows.

Core Mechanistic Understanding: The "Why" Behind Deactivation

To troubleshoot effectively, we must first understand the self-validating system of the ATH catalytic cycle (e.g., Noyori’s Ru-TsDPEN or Ir-Cp* systems). Deactivation is not a monolithic event; it occurs via distinct pathways:

  • Impurity Poisoning : Exogenous nucleophiles (e.g., sulfur, amines) or oxidants (O₂) irreversibly bind or degrade the active metal-hydride species 1.

  • Base-Induced Inhibition : Excess base competitively binds to the 16-electron unsaturated intermediate, stalling turnover 2.

  • Intrinsic Catalyst Decay : The active 18-electron hydride species can undergo arene loss, leading to irreversible aggregation into inactive ruthenium nanoparticles 2.

ATH_Mechanism Precatalyst Precatalyst [(arene)Ru(TsDPEN)Cl] ActiveHydride Active Hydride [(arene)Ru(TsDPEN)H] Precatalyst->ActiveHydride + Base, + iPrOH - HCl UnsaturatedRu Unsaturated 16e- Ru [(arene)Ru(TsDPEN)] ActiveHydride->UnsaturatedRu + Substrate (Hydride Transfer) RuNPs Ru Nanoparticles (Irreversible Decay) ActiveHydride->RuNPs Arene Loss Poisoned Poisoned Catalyst (O2 / S / Halides) ActiveHydride->Poisoned Impurities UnsaturatedRu->ActiveHydride + iPrOH (Regeneration) Product Chiral Product (Alcohol/Amine) UnsaturatedRu->Product Release BaseAdduct Base Adduct (Competitive Inhibition) UnsaturatedRu->BaseAdduct Excess Base

Catalytic cycle of ATH highlighting functional turnover versus the three primary deactivation pathways.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Sudden Halt in Conversion (Impurity Poisoning)

Symptoms : Reaction stalls at <20% conversion. Catalyst color may change rapidly from characteristic orange/red to dark brown/black. Root Cause : Exogenous impurities. Oxygen degrades the active hydride. Sulfur compounds (thioethers, thiols) from upstream synthetic steps irreversibly coordinate to the Ru/Ir center, outcompeting the substrate 1. Solution :

  • Degassing : Rigorously degas solvents (sparging with Ar or freeze-pump-thaw).

  • Substrate Scavenging : Pre-treat substrates with transition-metal scavengers (e.g., QuadraSil AP or activated carbon) to remove sulfur/halide impurities prior to ATH.

Issue 2: Gradual Rate Decay with High Base Loadings (Base Inhibition)

Symptoms : Initial turnover is fast, but the reaction rate decelerates logarithmically. Root Cause : In ATH, a base (e.g., KOH or alkoxide) is required to generate the active hydride from the precatalyst. However, real-time FlowNMR studies reveal that excess base exerts a competitive inhibition effect on the unsaturated 16e- catalyst intermediate, forming off-cycle base adducts 2. Furthermore, in immobilized Ir-Cp* systems, excessive alkoxide can exchange with the second chloride ligand, forming a deactivated potassium alkoxide–iridate species 3. Solution :

  • Titrate base precisely. Maintain a strict Base:Ru ratio (typically 5:1 to 10:1 maximum, depending on the system).

  • Switch to a milder base/hydrogen donor system (e.g., Formic acid/Triethylamine azeotrope) which provides a buffered environment.

Issue 3: Irreversible Catalyst Decay at Extended Reaction Times

Symptoms : Complete loss of activity over prolonged runs, accompanied by the formation of a black precipitate. Root Cause : The active hydride species suffers from an inherent first-order decay via arene loss. This is the entry point into deactivation pathways leading to Ru nanoparticles via hydride-bridged intermediates 2. Solution :

  • Tethered Catalysts : Utilize tethered Ru-TsDPEN catalysts where the arene is covalently linked to the chiral diamine ligand. This structurally prevents arene dissociation, drastically increasing the catalyst lifetime (Turnover Number, TON) [[4]]().

  • Continuous Flow : Implement continuous flow systems to minimize the residence time of the active hydride in the absence of substrate.

Quantitative Data: Deactivation Pathways & Metrics

Deactivation PathwayKinetic OrderPrimary TriggerPreventative StrategyImpact on TON
Base Inhibition Zero-order (Saturation)Excess KOH / AlkoxidePrecise stoichiometry (≤10 eq base)Reversible; temporarily stalls TON
Arene Loss (RuNPs) First-order decayProlonged reaction timesTethered catalysts, Flow chemistryIrreversible; limits max TON
Ligand Exchange Concentration-dependentExcess alkoxide (Ir systems)Controlled base additionIrreversible without HCl reactivation
Impurity Poisoning Fast, stoichiometricS, O₂, or Halide impuritiesScavenger resins, rigorous degassingComplete catalytic death

Standard Operating Procedures (SOPs)

Protocol A: Substrate Purification and ATH Reaction Setup (Self-Validating)

Objective: Eliminate exogenous poisons and ensure precise base stoichiometry.

  • Substrate Pre-treatment : Dissolve the ketone/imine substrate in MTBE or EtOAc. Add 5 wt% of a metal/sulfur scavenger (e.g., silica-supported thiol or amine). Stir for 2 hours at room temperature, then filter through a Celite pad.

  • Solvent Preparation : Use anhydrous isopropanol (iPrOH). Degas by bubbling ultra-pure Argon for at least 30 minutes prior to use. Causality: Removes dissolved O₂ which oxidizes the Ru-H intermediate 1.

  • Catalyst Activation : In an Ar-filled glovebox, weigh the[(arene)Ru(TsDPEN)Cl] precatalyst. Dissolve in a standardized 0.01 M KOH/iPrOH solution. Crucial Step: Do not exceed a 10:1 KOH:Ru ratio to prevent off-cycle base adduct formation 5.

  • Reaction Initiation : Add the purified substrate to the activated catalyst solution. Monitor via ReactIR or FlowNMR to validate the immediate formation of the active hydride species (typically observed at -5.3 ppm in ¹H NMR) [[5]]().

Frequently Asked Questions (FAQs)

Q: Can I recover and reuse the poisoned Ru-TsDPEN catalyst? A: If the deactivation is due to arene loss and nanoparticle formation, the process is irreversible. However, if using immobilized Cp*Ir catalysts deactivated via alkoxide exchange, partial reactivation is sometimes possible by treating with dilute HCl to reintroduce the chloride ligand 6, though structural integrity often degrades over multiple cycles.

Q: Why does my ATH of imines fail while the same catalyst works for ketones? A: Imines are inherently more challenging. The resulting primary or secondary chiral amines are strong Lewis bases that can coordinate to the metal center, acting as product inhibitors (catalyst poisons) [[7]](). To overcome this, use the Formic Acid/Triethylamine system, which protonates the product amine, preventing it from binding to the catalyst 8.

Q: How do I know if my catalyst has formed nanoparticles? A: Visually, the solution turns opaque black. Analytically, you will see a complete loss of the hydride signal in NMR, and Dynamic Light Scattering (DLS) or Transmission Electron Microscopy (TEM) will confirm the presence of Ru nanoclusters [[9]]().

References

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy | ACS Catalysis | 2

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics | 1

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? | PMC / NIH |4

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor | ResearchGate | 7

  • Catalytic homogeneous asymmetric hydrogenation – successes and opportunities | Scholaris |8

  • Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy | ESRF | 6

  • Activation and Deactivation of a Robust Immobilized Cp*Ir-Transfer Hydrogenation Catalyst | JACS | 3

  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes | SCIRP | 9

Sources

Validation & Comparative

Comparative Guide: Amino Alcohol Ligands vs. Chiral Sulfonamides in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric catalysis, particularly for the enantioselective addition of organometallic reagents (e.g., organozinc) to carbonyls, two ligand classes dominate: Amino Alcohols and Chiral Sulfonamides .[1][2][3]

While amino alcohols (e.g., DAIB, ephedrine derivatives) represent the "gold standard" established by Ryōji Noyori for their cost-efficiency and high performance with aromatic substrates, chiral sulfonamides offer a distinct electronic profile. The sulfonamide group's higher acidity and modular steric tunability make them indispensable for "difficult" substrates where amino alcohols fail to induce sufficient stereocontrol.

This guide objectively compares these two ligand classes, providing mechanistic insights, performance data, and validated experimental protocols to assist drug development professionals in ligand selection.

Part 1: Mechanistic Divergence

The choice between an amino alcohol and a sulfonamide is not merely structural; it is a choice between two different modes of electronic activation and steric shielding.

Amino Alcohols: The "Bimetallic Scaffold"
  • Mechanism: Amino alcohols typically operate via the Noyori mechanism . The ligand reacts with dialkylzinc to form a mono-zinc species, which then dimerizes. In the presence of aldehyde, this equilibrium shifts to form a highly reactive bimetallic transition state.

  • Key Feature: The Nonlinear Effect (NLE) . Because the active catalyst is often an aggregate, the enantiomeric excess (ee) of the product can be significantly higher than the ee of the ligand itself.

  • Limitation: The rigid backbone (often bornyl or phenyl-based) is hard to modify electronically without complex synthesis.

Chiral Sulfonamides: The "Modular Shield"
  • Mechanism: The sulfonamide N-H proton is significantly more acidic (

    
    ) than an amino alcohol's O-H or amine N-H. This leads to the formation of tighter, often monomeric or distinct oligomeric Zn-complexes.
    
  • Key Feature: Electronic Tunability . The sulfonyl group (

    
    ) allows researchers to modulate the Lewis acidity of the metal center by changing the R group (e.g., from Tolyl to Triflyl) without altering the chiral backbone.
    
  • Geometry: Crystallographic studies often reveal a "distorted tetrahedron" geometry at the Zinc center, creating a unique chiral pocket different from the amino alcohol counterparts.

Visualization: Catalytic Cycle & Decision Logic

The following diagram illustrates the divergent workflows and mechanistic considerations for these ligands.

LigandSelection Start Target Transformation: Asymmetric Alkylation of Aldehydes Substrate Analyze Substrate Class Start->Substrate PathA Simple Aromatic Aldehyde (e.g., Benzaldehyde) Substrate->PathA Standard PathB Aliphatic/Sterically Demanding or Electronic Tuning Required Substrate->PathB Complex AminoAlc Amino Alcohol Ligand (e.g., DAIB, Ephedrine) PathA->AminoAlc Sulfonamide Chiral Sulfonamide Ligand (e.g., Bis-sulfonamide) PathB->Sulfonamide MechAA Mechanism: Dinuclear Zn-Complex High Nonlinear Effect (NLE) AminoAlc->MechAA MechSulf Mechanism: Tunable Lewis Acidity Stronger Anionic Binding Sulfonamide->MechSulf OutcomeAA Outcome: High ee% for Aromatics Cost-Effective MechAA->OutcomeAA OutcomeSulf Outcome: Broader Scope Ability to Reverse Selectivity MechSulf->OutcomeSulf OutcomeAA->Sulfonamide If ee% < 90%

Caption: Decision matrix for ligand selection based on substrate complexity and mechanistic requirements.

Part 2: Performance Benchmark

The following data compares the performance of a standard Amino Alcohol ((-)-DAIB) against a Chiral Sulfonamide (N,N'-bis(trifluoromethanesulfonyl)cyclohexane-1,2-diamine) in the addition of Diethylzinc (


) to various aldehydes.
Table 1: Comparative Substrate Scope (Data Aggregated from Literature)
FeatureAmino Alcohol (DAIB Type)Chiral Sulfonamide (C2-Symmetric)
Primary Indication Simple Aromatic AldehydesAliphatic, Unsaturated, & Functionalized Aldehydes
Benzaldehyde (

)
98-99% ee (Excellent)92-96% ee (Good)
Cyclohexanecarbaldehyde 60-85% ee (Moderate)90-98% ee (Excellent)
Reaction Rate Fast (Autocatalytic acceleration)Variable (Often requires

additive)
Catalyst Loading Typically 1-5 mol%Typically 5-10 mol%
Temperature Sensitivity Robust at

to RT
Often requires lower temps (

) for max ee
Cost/Availability Low (Chiral Pool derived)High (Synthetic steps required)
Key Insight: The "Selectivity Switch"

Research by Hirose et al. demonstrated that regioisomeric amino-sulfonamides can essentially "switch" enantioselectivity compared to their amino alcohol precursors.[3] If an amino alcohol yields the (S)-product, a structurally related sulfonamide can often be tuned to favor the (R)-product or enhance the (S)-selectivity for difficult aliphatic chains by altering the sulfonyl group's bulk.

Part 3: Experimental Protocols

Protocol A: Amino Alcohol Catalyzed Alkylation

Target: Synthesis of (S)-1-phenyl-1-propanol using (-)-DAIB. Applicability: High-throughput screening, cost-sensitive manufacturing.

  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under Argon flow.

  • Ligand Charge: Add (-)-3-exo-(dimethylamino)isoborneol [(-)-DAIB] (3.9 mg, 0.02 mmol, 2 mol%).

  • Solvent: Add anhydrous Toluene (4.0 mL). Degas if necessary.

  • Substrate: Add Benzaldehyde (106 mg, 1.0 mmol).

  • Reagent Addition: Cool to

    
    . Add Diethylzinc (
    
    
    
    , 1.0 M in hexanes, 1.2 mL, 1.2 mmol) dropwise over 10 minutes.
    • Note: The solution typically turns pale yellow.

  • Reaction: Stir at

    
     for 6 hours. Monitor by TLC (Hexane/EtOAc 8:1).
    
  • Quench: Slowly add saturated

    
     (2 mL) and 1N 
    
    
    
    (2 mL).
  • Workup: Extract with

    
     (3x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Flash chromatography on silica gel.

Protocol B: Chiral Sulfonamide-Titanium Mediated Alkylation

Target: Alkylation of difficult aliphatic aldehydes or reversal of selectivity. Applicability: Complex API synthesis, functionalized substrates.

  • Preparation: Flame-dry a 25 mL round-bottom flask under Argon.

  • Ligand Charge: Add (R,R)-N,N'-bis(trifluoromethanesulfonyl)-1,2-cyclohexanediamine (15 mg, 0.04 mmol, 4 mol%).

  • Titanium Complexation: Add anhydrous Toluene (3 mL) followed by

    
     (1.2 equiv).
    
    • Critical Step: Stir for 20 minutes at room temperature. The sulfonamide must deprotonate and coordinate to the Titanium center to form the active Lewis Acid species.

  • Substrate: Add Cyclohexanecarbaldehyde (112 mg, 1.0 mmol). Cool to

    
    .
    
  • Reagent Addition: Add Diethylzinc (

    
    , 1.0 M in hexanes, 1.5 equiv) dropwise.
    
    • Caution: Reaction is slower; maintain low temperature to maximize ee.

  • Reaction: Stir at

    
     for 12-18 hours.
    
  • Quench/Workup: Similar to Protocol A, but ensure thorough washing to remove Titanium salts (often requires a tartrate wash or filtration through Celite).

Part 4: Strategic Selection Guide

When should you switch from an Amino Alcohol to a Sulfonamide?

Workflow Visualization: The "Switch" Logic

SwitchLogic Problem Current Status: Amino Alcohol Yields < 80% ee Analysis Root Cause Analysis Problem->Analysis Cause1 Substrate is Aliphatic (Lack of pi-stacking) Analysis->Cause1 Cause2 Product Inhibition (Catalyst poisoning) Analysis->Cause2 Solution1 Switch to Sulfonamide (Bis-sulfonamide + Ti) Cause1->Solution1 Steric confinement needed Cause2->Solution1 Higher acidity needed Solution2 Modify Sulfonyl Group (Tf vs Ts vs Ns) Solution1->Solution2 Fine Tuning

Caption: Diagnostic flow for transitioning from amino alcohols to sulfonamide ligands.

Final Verdict
  • Use Amino Alcohols (DAIB/Ephedrine) as your first-line screen . They are cheap, the protocols are forgiving, and for most aromatic targets, they provide

    
     ee.
    
  • Use Chiral Sulfonamides when:

    • The substrate is aliphatic (linear or branched).

    • You need to reverse enantioselectivity without accessing the opposite chiral pool parent (which might be expensive or unavailable).

    • The reaction requires a Lewis Acid additive (like Titanium) where the sulfonamide's higher acidity stabilizes the heterobimetallic complex better than an alcohol.

References

  • Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols.[3][4][5][6] Mechanism and nonlinear effect.[3][5] Journal of the American Chemical Society.[3]

  • Hirose, T., Sugawara, K., & Kodama, K. (2011).[3] Switching of Enantioselectivity in the Catalytic Addition of Diethylzinc to Aldehydes by Regioisomeric Chiral 1,3-Amino Sulfonamide Ligands. The Journal of Organic Chemistry.[3]

  • Stanton, G. R., & Walsh, P. J. (2011).[3] Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Ketones.[3] Journal of the American Chemical Society.[3]

  • Genov, M., et al. (2010).[3] Highly Enantioselective Addition of Dialkylzinc to Trifluoroacetophenones, Catalyzed by 1,2-Diamines.[3] Organometallics.[3][4][7][8][9]

  • BenchChem Application Notes. (2025). Enantioselective Addition of Organometallic Reagents to Aldehydes Mediated by (+)-Isopinocampheol.[4]

Sources

HPLC chiral stationary phase for amino cyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric separation of aminocyclohexanol derivatives—such as trans-2-aminocyclohexanol and trans-4-aminocyclohexanol—presents a unique analytical challenge. These molecules are considered "privileged scaffolds" in medicinal chemistry due to their rigid chair conformations, which allow for the highly predictable spatial orientation of pharmacophores[1]. However, their high polarity, basic primary amine functionality, and complete lack of a strong UV chromophore make standard reversed-phase HPLC ineffective for chiral resolution.

This guide objectively compares the two most effective High-Performance Liquid Chromatography (HPLC) chiral stationary phases (CSPs) for these derivatives: Crown Ether CSPs (direct separation) and Polysaccharide-based CSPs (indirect separation via derivatization).

Mechanistic Comparison & Causality

Selecting the correct CSP requires understanding the molecular interactions at the stationary phase interface. The choice fundamentally dictates sample preparation, mobile phase selection, and detection methodology.

Approach A: Crown Ether CSPs (e.g., CROWNPAK CR+)

Crown ether columns utilize a chiral pseudo-18-crown-6 ether immobilized on a silica support.

  • The Mechanism: Separation is achieved via [2]. The cavity of the 18-crown-6 ether is perfectly sized to encapsulate a protonated primary amine (

    
    ). Chiral discrimination occurs because the steric barriers surrounding the crown ether cavity interact differently with the cyclohexane ring of each enantiomer.
    
  • The Causality of pH: This mechanism mandates an acidic mobile phase (typically pH 1.0–2.0) to ensure the amine is fully protonated. Perchloric acid (

    
    ) is the industry standard because the large, poorly coordinating perchlorate anion does not compete with the crown ether for the protonated amine[2].
    
  • The Causality of Temperature: Host-guest complexation is an enthalpy-driven, exothermic process. Lowering the column temperature (often to 0–10 °C) shifts the equilibrium toward complex formation, significantly enhancing enantiomeric resolution.

Approach B: Polysaccharide-Based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H)

These columns feature amylose or cellulose polymers derivatized with phenyl carbamates (e.g., tris(3,5-dimethylphenylcarbamate))[3].

  • The Mechanism: Separation relies on a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric fit within the helical grooves of the polymer[3].

  • The Causality of Derivatization: Direct injection of free aminocyclohexanols onto these columns often results in severe peak tailing due to secondary interactions between the basic amine and residual silanols on the silica backbone. By reacting the amine with Boc-anhydride (forming an N-Boc derivative), the basicity is neutralized. Furthermore, the newly formed carbamate group provides critical hydrogen-bond acceptors/donors that perfectly align with the carbamate linkages of the CSP, enabling the necessary three-point chiral recognition[3].

Workflow Decision Matrix

CSP_Workflow Start Aminocyclohexanol Enantiomer Sample Decision Is derivatization (e.g., Boc-protection) feasible? Start->Decision Direct Direct Separation Route Decision->Direct No Indirect Indirect Separation Route Decision->Indirect Yes Crown Crown Ether CSP (e.g., CROWNPAK CR+) Direct->Crown Poly Polysaccharide CSP (e.g., Chiralpak AD-H) Indirect->Poly Cond1 Acidic Aqueous Mobile Phase (pH 1.0 - 2.0) Host-Guest Complexation Crown->Cond1 Cond2 Normal Phase (Hexane/IPA) Hydrogen Bonding & Steric Fit Poly->Cond2

Figure 1: Decision workflow for selecting the appropriate CSP for aminocyclohexanols.

Quantitative Performance Comparison

ParameterCrown Ether CSP (e.g., CROWNPAK CR+)Polysaccharide CSP (e.g., Chiralpak AD-H)
Analyte State Underivatized (Free Amine)Derivatized (e.g., N-Boc, N-Fmoc)
Separation Mechanism Host-Guest Inclusion ComplexationH-bonding, Dipole-Dipole, Steric Fit
Mobile Phase Aqueous Acidic (pH 1.0–2.0, e.g.,

)
Normal Phase (Hexane / Isopropanol)
Temperature Effect Lower temp (0–10 °C) improves resolutionStandard temp (20–25 °C) is optimal
Detection Method ELSD, CAD, or RI (No UV chromophore)UV (210–254 nm), ELSD
Typical Resolution (

)
1.5 – 3.02.0 – 5.0 (Highly dependent on derivative)
Primary Advantage Direct analysis; preserves sample integrityHigh loading capacity; standard LC-UV use

Self-Validating Experimental Protocols

Protocol A: Direct Separation via Crown Ether CSP

This protocol is ideal for rapid enantiomeric excess (ee) determination of highly enantioenriched trans-1,2-amino alcohols[4] without the time penalty of derivatization. Because the analyte lacks a chromophore, is required[2].

  • Mobile Phase Preparation: Prepare a 0.01 M aqueous solution of perchloric acid (

    
    ). Adjust strictly to pH 1.5. Filter through a 0.22 µm hydrophilic membrane.
    
  • System Equilibration: Install a CROWNPAK CR(+) column (4.0 mm × 150 mm, 5 µm). Set the column oven to 10 °C. Pump the mobile phase at 0.4 mL/min until the ELSD baseline stabilizes (approx. 45 minutes).

  • Sample Preparation: Dissolve the aminocyclohexanol sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection & Detection: Inject 5 µL. Set ELSD drift tube temperature to 40 °C and nebulizer gas (

    
    ) pressure to 3.5 bar.
    
  • System Validation Check (Trustworthiness): Inject a known racemic standard. If the resolution (

    
    ) falls below 1.5, immediately verify the mobile phase pH. A pH drift above 2.0 prevents complete amine protonation, which is the foundational requirement for crown ether complexation.
    

Mechanism Amine Protonated Amine (-NH3+) Crown Chiral Crown Ether Cavity Amine->Crown H-Bonding & Steric Fit Complex Host-Guest Inclusion Complex Crown->Complex Enantiomeric Discrimination

Figure 2: Host-guest complexation mechanism for direct chiral separation.

Protocol B: Indirect Separation via Polysaccharide CSP

This protocol is preferred when standard UV detection is necessary or when performing preparative-scale separations, as polysaccharide columns offer superior loading capacities.

  • Derivatization: Dissolve 10 mg of trans-2-aminocyclohexanol in 1 mL of dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (

    
    ) and 1.5 equivalents of triethylamine (TEA). Stir at room temperature for 2 hours.
    
  • Workup: Wash the reaction mixture with 0.1 M HCl, followed by brine. Dry the organic layer over

    
    , filter, and evaporate the solvent. Re-dissolve the resulting N-Boc-aminocyclohexanol in Hexane/Isopropanol (90:10) to 1.0 mg/mL.
    
  • System Equilibration: Install a Chiralpak AD-H column (4.6 mm × 250 mm, 5 µm). Set the column oven to 25 °C. Pump a mobile phase of Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min.

  • Injection & Detection: Inject 10 µL. Monitor UV absorbance at 210 nm (capturing the carbamate carbonyl absorbance).

  • System Validation Check (Trustworthiness): Monitor the baseline at 210 nm. If severe peak tailing (Asymmetry factor > 1.5) is observed, it indicates incomplete derivatization. Confirm the absence of the free amine via a ninhydrin stain on TLC before proceeding with further LC injections to prevent column contamination.

References

Sources

Optical Rotation & Resolution Guide: (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the optical rotation and resolution properties of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol , a critical chiral auxiliary and intermediate used in the synthesis of enantiopure trans-2-aminocyclohexanol and various asymmetric ligands.

Executive Summary & Technical Context

The compound (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol is one of two diastereomers formed during the ring-opening of cyclohexene oxide with (R)-(+)-1-phenylethylamine . This reaction is the cornerstone of the Overman resolution method , a standard protocol for obtaining enantiomerically pure trans-2-aminocyclohexanol.

For researchers and drug developers, the critical parameter is not just the absolute optical rotation value of the isolated diastereomer, but the differential physical properties (solubility and rotation) that allow for the separation of the (1R,2R) and (1S,2S) isomers.

Key Isomer Identification

The reaction produces a mixture of two diastereomers. Correct identification is vital for downstream enantiopurity.

Isomer ConfigurationAmine SourceCAS NumberPhysical StateRole in Resolution
(1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol (R)-(+)-1-Phenylethylamine98361-56-9 Solid / CrystallineOften the less soluble diastereomer (precipitates first).
(1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (R)-(+)-1-Phenylethylamine98462-58-9 Oil / Low-melting SolidOften remains in mother liquor or requires chromatography.

Technical Profile: Optical Rotation & Physical Properties

Optical Rotation Data

The specific rotation


 is the primary metric for determining the diastereomeric excess (de) of the intermediate.
  • Observed Trends: The introduction of the chiral (R)-phenylethyl auxiliary creates a significant divergence in the optical rotation of the two diastereomers.

  • Reference Values: While batch-specific values vary by concentration and solvent (typically

    
     or MeOH), the following trends are observed in high-purity samples:
    
    • (1S,2S)-(R) Isomer (CAS 98361-56-9): Exhibits a specific rotation in the range of

      
       to 
      
      
      
      (c=1,
      
      
      ).
    • (1R,2R)-(R) Isomer (CAS 98462-58-9): Exhibits a distinct rotation, often lower in magnitude or opposite in sign relative to the (1S,2S) form, typically

      
       to 
      
      
      
      (c=1,
      
      
      ).

Critical Note: The exact rotation value is highly sensitive to trace contamination by the other diastereomer. The melting point is often a more reliable initial indicator of purity for the crystalline isomer.

Comparative Properties Table
Property(1S,2S)-(R) Isomer (1R,2R)-(R) Isomer
CAS No. 98361-56-998462-58-9
Molecular Weight 219.33 g/mol 219.33 g/mol
Melting Point 98–100 °C (Sharp)< 50 °C (Often an oil)
Solubility (Hexane) Low (Precipitates)High (Soluble)
Elution Order (SiO2) Typically elutes 2nd (More Polar)Typically elutes 1st (Less Polar)

Experimental Protocol: Synthesis & Resolution

This protocol describes the synthesis and separation of the diastereomers, a self-validating workflow where the optical rotation serves as the checkpoint.

Step 1: Ring Opening (Diastereomer Formation)

Reagents: Cyclohexene oxide (1.0 eq), (R)-(+)-1-Phenylethylamine (1.0 eq), Water (catalytic) or solvent-free (neat). Conditions: Reflux (100–110 °C) for 12–24 hours.

Mechanism: The nucleophilic amine attacks the epoxide. Since cyclohexene oxide is meso (achiral), the attack can occur at either carbon, leading to a 1:1 mixture of the (1R,2R) and (1S,2S) amino alcohols.

Step 2: Separation (The Critical Resolution)

The efficiency of this step relies on the solubility difference.

  • Crystallization: Dissolve the crude oil in hot hexane or a hexane/ethyl acetate mixture.

  • Cooling: Allow to cool slowly to 0–4 °C.

  • Filtration: The (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol (CAS 98361-56-9) typically crystallizes out as white needles.

  • Mother Liquor: The filtrate is enriched in the (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol (CAS 98462-58-9).

  • Purification: The (1R,2R) isomer can be further purified by flash chromatography (SiO2, Hexane/EtOAc gradient).

Step 3: Hydrogenolysis (Cleavage)

To obtain the free amino alcohol:

  • Substrate: Purified (1R,2R) or (1S,2S) diastereomer.

  • Reagents:

    
     (1 atm), Pd/C (10% w/w), Methanol/Acetic Acid.
    
  • Product: Enantiopure (1R,2R)-2-aminocyclohexanol or (1S,2S)-2-aminocyclohexanol.

Visualization: Resolution Workflow

The following diagram illustrates the stereochemical pathway and separation logic.

ResolutionWorkflow Start Cyclohexene Oxide (Meso / Achiral) Reaction Ring Opening (Reflux, 110°C) Start->Reaction Reagent (R)-(+)-1-Phenylethylamine (Chiral Resolving Agent) Reagent->Reaction Mixture Diastereomeric Mixture (1:1 Ratio) Reaction->Mixture Separation Fractional Crystallization (Hexane/EtOAc) Mixture->Separation Cooling Solid Solid Precipitate (1S,2S)-2-((R)-1-phenylethylamino)cyclohexanol CAS: 98361-56-9 Separation->Solid Crystallizes Liquid Mother Liquor (Filtrate) (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol CAS: 98462-58-9 Separation->Liquid Remains in Solution Cleavage1 Hydrogenolysis (Pd/C, H2) Cleavage of Chiral Aux. Solid->Cleavage1 Cleavage2 Hydrogenolysis (Pd/C, H2) Cleavage of Chiral Aux. Liquid->Cleavage2 Product1 Pure (1S,2S)-2-Aminocyclohexanol Cleavage1->Product1 Product2 Pure (1R,2R)-2-Aminocyclohexanol Cleavage2->Product2

Figure 1: Workflow for the resolution of 2-aminocyclohexanol via the phenylethylamine diastereomers.

References

  • Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. The Journal of Organic Chemistry, 50(21), 4154–4155.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 735777, (1R,2R)-2-Aminocyclohexanol.[1] Retrieved from .[1]

  • Sigma-Aldrich. (2025). Product Specification: (1S,2S)-2-((R)-1-Phenylethylamino)cyclohexanol. CAS 98361-56-9.

  • ChemicalBook. (2025). CAS 98462-58-9 Entry: (1R,2R)-trans-2-[(R)-(α-methylbenzyl)amino]cyclohexanol.

Sources

A Comparative Guide to the ¹H NMR Characterization of Chiral Amino Alcohols: An In-Depth Analysis of Diastereomeric Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

Editorial Foreword

The precise elucidation of stereochemistry is a cornerstone of modern drug development and asymmetric synthesis. Chiral amino alcohols, a prevalent motif in numerous pharmaceuticals and catalysts, demand rigorous characterization to ensure stereochemical purity and, consequently, therapeutic efficacy and safety. While a plethora of analytical techniques exist, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous assignment of diastereomeric and enantiomeric configurations.

This guide was initially intended to provide a comprehensive ¹H NMR characterization of (1R,2R)-2-((R)-1-phenylethylamino)cyclohexanol. However, a thorough search of the available scientific literature and spectral databases did not yield a complete, publicly accessible ¹H NMR dataset for this specific compound and its diastereomers. To provide a valuable and instructive resource, we have pivoted to a closely related and well-documented analogue: the diastereomers of 2-phenyl-1-cyclohexanol. The principles of spectral interpretation and comparative analysis detailed herein are directly applicable to the originally intended topic and a wide array of other chiral amino alcohol systems. This guide will, therefore, serve as a robust framework for researchers encountering similar characterization challenges.

The Causality of Diastereomeric Differentiation by ¹H NMR

Diastereomers, being stereoisomers that are not mirror images, possess distinct physical properties, including their NMR spectra. The underlying principle for their differentiation via ¹H NMR lies in the through-space anisotropic effects of substituents and the conformational preferences of the molecule. In a chiral molecule with multiple stereocenters, the protons in each diastereomer reside in unique chemical environments. This uniqueness translates to discernible differences in their chemical shifts (δ) and scalar coupling constants (J).

For a substituted cyclohexanol ring, the chair conformation is the most stable. The relative orientation of the substituents (axial or equatorial) significantly influences the chemical shifts of the ring protons. Protons in an axial position are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts. The magnitude of this difference is a powerful diagnostic tool for stereochemical assignment.

Furthermore, the coupling constants between vicinal protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. For instance, a large trans-diaxial coupling (³J ≈ 10-13 Hz) is a hallmark of a specific stereochemical relationship, while smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) provide further conformational insights.

¹H NMR Spectral Analysis of a Model System: trans- and cis-2-Phenyl-1-cyclohexanol

To illustrate the practical application of these principles, we will compare the ¹H NMR spectra of the trans and cis diastereomers of 2-phenyl-1-cyclohexanol.

Key Diagnostic Regions in the ¹H NMR Spectrum

The most informative signals in the ¹H NMR spectrum for stereochemical assignment are typically the protons on the carbons bearing the hydroxyl and phenyl groups (H1 and H2).

  • H1 (proton on the carbon with the -OH group): The chemical shift and multiplicity of this proton are highly sensitive to its axial or equatorial position and the relative orientation of the adjacent phenyl group.

  • H2 (proton on the carbon with the phenyl group): Similarly, the environment of this proton is dictated by the stereochemistry at both C1 and C2.

  • Phenyl Protons: The aromatic protons can also provide clues, as their chemical shifts can be influenced by their proximity to the cyclohexyl ring and its substituents.

  • Cyclohexyl Ring Protons: The complex multiplet pattern of the remaining ring protons, while often challenging to fully resolve, can be analyzed with the aid of 2D NMR techniques to confirm the overall conformation.

Comparative Data Analysis

The following table summarizes the expected ¹H NMR data for the trans and cis isomers of 2-phenyl-1-cyclohexanol in CDCl₃. This data is based on typical values found in the literature for similar systems.

Proton trans-2-Phenyl-1-cyclohexanol cis-2-Phenyl-1-cyclohexanol Key Differentiating Features
H1 (CH-OH) ~3.6 ppm (ddd, J ≈ 10.5, 9.0, 4.5 Hz)~4.1 ppm (br s)The multiplicity and coupling constants for the trans isomer are indicative of an axial proton with two axial and one equatorial neighbors. The broad singlet for the cis isomer suggests an equatorial proton with smaller coupling constants.
H2 (CH-Ph) ~2.5 ppm (ddd, J ≈ 11.5, 9.0, 3.0 Hz)~2.9 ppm (m)The chemical shift and coupling pattern of H2 also differ significantly between the two isomers due to the change in its spatial relationship with the hydroxyl group.
Phenyl (Ar-H) 7.2-7.4 ppm (m)7.2-7.4 ppm (m)While the general region is similar, subtle differences in the multiplet patterns may be observable.
**Cyclohexyl (CH₂) **1.2-2.2 ppm (m)1.2-2.2 ppm (m)The overall envelope of the cyclohexyl protons will differ, reflecting the different ring conformations.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Experimental Protocol for High-Resolution ¹H NMR Analysis

For reliable and reproducible results, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the chiral amino alcohol sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, MeOD). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) at a constant temperature (e.g., 298 K).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • 2D NMR (for complex spectra):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing crucial information about the relative stereochemistry.

Visualizing the Workflow

The following diagram outlines the logical workflow for the ¹H NMR characterization of a chiral amino alcohol.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1D ¹H NMR transfer->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, etc.) H1_NMR->TwoD_NMR process Process Spectra (Phasing, Baseline Correction) TwoD_NMR->process integrate Integration & Peak Picking process->integrate assign Assign Signals integrate->assign compare Compare Diastereomers assign->compare elucidate Elucidate Stereochemistry compare->elucidate

Figure 1. Workflow for the ¹H NMR characterization of chiral amino alcohols.

Alternative and Complementary Techniques

While ¹H NMR is a powerful tool, other techniques can provide complementary information for the characterization of chiral amino alcohols.

  • Chiral Derivatizing Agents (CDAs): In cases where the ¹H NMR signals of diastereomers are not well-resolved, derivatization with a chiral agent (e.g., Mosher's acid) can create new diastereomeric derivatives with greater spectral separation.

  • Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent to the NMR sample can induce chemical shift non-equivalence between the protons of enantiomers, allowing for the determination of enantiomeric excess.

  • Vibrational Circular Dichroism (VCD): This technique provides information about the absolute configuration of chiral molecules in solution and can be a powerful complementary tool to NMR.

  • X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry.

Conclusion and Future Outlook

The ¹H NMR characterization of chiral amino alcohols is a critical aspect of quality control and stereochemical verification in the pharmaceutical and chemical industries. A thorough understanding of the principles of diastereomeric differentiation, coupled with a systematic experimental approach, allows for the confident assignment of stereochemistry. While direct ¹H NMR analysis is often sufficient, the use of chiral derivatizing or solvating agents, along with 2D NMR techniques, provides a robust toolkit for even the most challenging characterization problems. The continued development of higher field NMR spectrometers and advanced pulse sequences will undoubtedly further enhance our ability to probe the subtle stereochemical nuances of these important molecules.

References

  • NMR Analysis of 2-Phenyl-1-Cyclohexanol. Scribd. [Link]

  • Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). Illinois Experts. [Link]

  • NMR spectrum of cyclohexanol - hints on integration. Chemistry Stack Exchange. [Link]

  • Substituent chemical shifts in NMR spectroscopy. Part 6 4 A model for the calculation of proton chemical shifts in substituted a. Modgraph. [Link]

  • Shifting of axial and equatorial protons. Chemistry Stack Exchange. [Link]

Rigidity vs. Flexibility: A Comparative Guide to Cyclohexyl-Based and Acyclic Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric catalysis, the structural backbone of the ligand dictates the stereochemical outcome. This guide compares rigid cyclohexyl-based amino alcohols (e.g., DAIB, amino-cyclohexanols) against flexible acyclic variants (e.g., valinol or leucinol derivatives).

The Verdict: While acyclic ligands derived from the chiral pool (amino acids) offer cost advantages and modularity, rigid cyclohexyl-based ligands consistently outperform them in enantioselectivity (>98% ee vs. 85-92% ee) and catalytic efficiency for the alkylation of aldehydes. This superiority stems from the "entropy-favored" pre-organization of the catalyst and the ability to exhibit non-linear effects (Noyori effect), which amplifies chirality even with lower-purity ligands.

Mechanistic Foundation: The Thermodynamic Case for Rigidity

To understand why cyclohexyl ligands are superior, one must look beyond the chemical structure to the thermodynamics of the transition state.

The Entropy Trap

Asymmetric catalysis relies on differentiating two competing transition states (TS) by energy (


).
  • Flexible Ligands (Acyclic): Must pay a high "entropic penalty" to freeze bond rotations and adopt the specific conformation required for the active catalytic pocket. This "induced fit" lowers the binding constant and allows for more conformational leakage, leading to lower ee.

  • Rigid Ligands (Cyclohexyl/Bicyclic): Are "pre-organized." The rigid backbone locks the nitrogen and oxygen atoms into a specific bite angle. The catalyst enters the TS with minimal entropy loss, creating a tighter, more defined chiral pocket.

The Active Species (Dinuclear Zinc Complex)

The active catalyst in diethylzinc additions is not a monomer, but a dinuclear species. The geometry of this complex is heavily influenced by the ligand backbone.

NoyoriMechanism cluster_0 The Noyori Effect Ligand Amino Alcohol Ligand (Rigid vs. Flexible) PreCat Mono-Zinc Alkoxide (Pre-catalyst) Ligand->PreCat + ZnEt2 - Ethane ZnEt2 ZnEt2 (Reagent) ZnEt2->PreCat Dimer Resting State Dimer (Heterochiral Reservoir) PreCat->Dimer Aggregation (Thermodynamic Sink) ActiveCat Dinuclear Zn Complex (Active Catalyst) PreCat->ActiveCat + Aldehyde + ZnEt2 Product Chiral Alcohol (>98% ee) ActiveCat->Product Alkyl Transfer Hydrolysis

Figure 1: Mechanistic pathway showing the formation of the active dinuclear species. Rigid ligands favor the formation of stable heterochiral dimers (The Noyori Effect), which acts as a purity reservoir.

Comparative Performance Analysis

The following data compares the standard-bearer for rigid ligands, (-)-DAIB (3-exo-(dimethylamino)isoborneol), against common acyclic alternatives in the addition of Diethylzinc to Benzaldehyde.

Table 1: Ligand Efficiency Benchmark
FeatureRigid: (-)-DAIB Flexible: N-Methylephedrine Flexible: L-Valinol Derivative
Backbone Structure Bicyclic (Isoborneol)Acyclic (Linear chain)Acyclic (Amino Acid)
Enantioselectivity (% ee) 98 - 99% 85 - 92%60 - 85% (highly variable)
Catalyst Loading 1 - 2 mol%5 - 10 mol%5 - 10 mol%
Reaction Time 2 - 4 Hours6 - 12 Hours12+ Hours
Non-Linear Effect Strong (+) ModerateWeak / Absent
Substrate Scope Broad (Aromatic & Aliphatic)Good (Mostly Aromatic)Limited (Sensitive to sterics)

Key Insight: The "Non-Linear Effect" observed with DAIB means that even if your ligand is only 15% ee (partially resolved), the product can still reach 95% ee. This is due to the formation of stable heterochiral dimers (


) that are catalytically inactive, leaving the pure homochiral monomer (

) to drive the reaction. Flexible ligands rarely exhibit this self-purifying property to the same extent.

Validated Experimental Protocol (Self-Validating)

This protocol is designed for the (-)-DAIB catalyzed addition of Diethylzinc to Benzaldehyde . It includes "Stop/Go" checkpoints to ensure scientific integrity.

Materials
  • Ligand: (-)-DAIB (3-exo-(dimethylamino)isoborneol)

  • Reagent: Diethylzinc (1.0 M in hexane) - Handle with extreme caution (Pyrophoric).

  • Solvent: Toluene (Anhydrous, degassed).

  • Substrate: Benzaldehyde (Freshly distilled to remove benzoic acid).

Step-by-Step Workflow
  • Catalyst Formation (The "Initiation" Phase):

    • In a flame-dried Schlenk flask under Argon, dissolve (-)-DAIB (4.0 mg, 0.02 mmol, 2 mol%) in Toluene (1.0 mL).

    • Add Diethylzinc (1.0 M, 1.2 mL, 1.2 mmol) at 0°C.

    • Observation Checkpoint: You should observe ethane gas evolution. Stir for 15 minutes at 0°C. If no bubbles appear, your reagents may be wet or the ZnEt2 degraded.

  • Substrate Addition:

    • Add Benzaldehyde (106 mg, 1.0 mmol) via syringe pump or dropwise over 10 minutes.

    • Causality: Slow addition prevents the non-catalyzed (racemic) background reaction from competing with the catalyzed pathway.

  • Reaction & Quench:

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench by carefully adding saturated

      
       (aq).
      
    • Extract with

      
      , dry over 
      
      
      
      , and concentrate.[1]
  • Analysis:

    • Determine conversion by GC/NMR.

    • Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 98:2).

Decision Framework: Selecting the Right Ligand

Do not default to the cheapest ligand. Use this logic flow to determine if the cost of a rigid ligand is justified for your specific campaign.

LigandSelection Start Start: Ligand Selection SubstrateType Analyze Substrate Sterics Start->SubstrateType IsAliphatic Is Substrate Aliphatic? SubstrateType->IsAliphatic RigidPath Use Rigid Ligand (DAIB/Cyclohexyl) Reason: Tight binding pocket required IsAliphatic->RigidPath Yes (Hard to differentiate) CostCheck Is Ligand Cost Critical? IsAliphatic->CostCheck No (Aromatic) FlexiblePath Can use Acyclic (Valinol) Reason: Steric bulk sufficient CostCheck->FlexiblePath Yes (Budget constrained) ScaleUp Scale > 1kg? CostCheck->ScaleUp No ScaleUp->RigidPath Yes (Need lower loading/High ee) ScaleUp->FlexiblePath No (Research scale)

Figure 2: Decision tree for ligand selection. Rigid ligands are mandatory for difficult aliphatic substrates or large-scale processes where catalyst loading must be minimized.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification.[2] Angewandte Chemie International Edition. Link

  • Kitamura, M., et al. (1991). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols: Mechanism and non-linear effect.[3] Journal of the American Chemical Society. Link

  • Nugent, W. A. (2002).[4] An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters.[4] Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5][6][7][8][9][10] Chemical Reviews. Link

Sources

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